Sodium Chloride
Description
Structure
2D Structure
Properties
IUPAC Name |
sodium;chloride | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/ClH.Na/h1H;/q;+1/p-1 | |
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InChI Key |
FAPWRFPIFSIZLT-UHFFFAOYSA-M | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na+].[Cl-] | |
| Source | PubChem | |
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Molecular Formula |
NaCl, ClNa | |
| Record name | sodium chloride | |
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Related CAS |
14784-90-8 ((24)hydrochlorideCl), 17112-21-9 ((22)hydrochlorideCl) | |
| Record name | Sodium chloride [USP:JAN] | |
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DSSTOX Substance ID |
DTXSID3021271 | |
| Record name | Sodium chloride | |
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Molecular Weight |
58.44 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Water or Solvent Wet Solid, Water soluble, white crystals; [CAMEO] | |
| Record name | Sodium chloride (NaCl) | |
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| Record name | Sodium chloride | |
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Boiling Point |
1465 °C | |
| Record name | SODIUM CHLORIDE | |
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Solubility |
36.0 g/100 g of water at 25 °C, One gram dissolves in 2.8 mL water /3.57X10+5 mg/L/ at 25 °C, Slightly soluble in ethanol, 0.065 g/100 g ethanol at 25 °C, 7.15 g/100 g ethylene glycol at 25 °C, 5.21 g/100 g formic acid at 25 °C, 10 g/100 g glycerol at 25 °C, 2.15 g /100 g liquid ammonia at -40 °C, 1.40 g/100g methanol at 25 °C, 1.86 g/100 g monoethanolamine at 25 °C /Table/, One gram dissolves in ... 2.6 mL boiling water, in 10 mL glycerol | |
| Record name | SODIUM CHLORIDE | |
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Density |
2.17 at 25 °C/4 °C, Enthalpy of formation: -410.9 kJ/mol at 25 °C; Density of molten sodium chloride at 850 °C: 1.549 g/cu cm; latent heat of fusion: 0.52 kJ/g | |
| Record name | SODIUM CHLORIDE | |
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Vapor Pressure |
VP: 1 mm Hg at 865 °C | |
| Record name | SODIUM CHLORIDE | |
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Impurities |
The principal impurity in naturally occurring rock salt is calcium sulfate, generally 1-4%, with small amounts of calcium chloride and magnesium chloride. | |
| Record name | SODIUM CHLORIDE | |
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Color/Form |
Colorless, transparent crystals or white, crystalline powder, Colorless and transparent or translucent when in large crystals, Colorless cubic crystals | |
CAS No. |
7647-14-5, 14762-51-7, 32343-72-9, 8028-77-1 | |
| Record name | Sodium chloride | |
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| Record name | Rock salt | |
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| Record name | Sodium chloride [USP:JAN] | |
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| Record name | Sodium chloride (Na36Cl) | |
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| Record name | SODIUM CHLORIDE | |
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Melting Point |
800.7 °C | |
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Fundamental Chemical Interactions and Solution Dynamics of Sodium Chloride
Ion-Ion Interaction Theories and Models in Aqueous Sodium Chloride Systems
In an electrolyte solution, the distribution and energy of ions are heavily influenced by electrostatic forces. Several theoretical frameworks have been developed to model these ion-ion interactions, each with its own set of assumptions and range of applicability. These models are crucial for predicting the thermodynamic properties of electrolyte solutions like aqueous this compound.
The primary forces between ions in a solution are long-range Coulombic interactions, which are electrostatic in nature and decay with distance. acs.orgnih.gov These forces cause ions of opposite charges to attract one another and ions of the same charge to repel. wikipedia.org However, in a polar solvent like water, these direct interionic forces are significantly modulated by the surrounding solvent molecules. Computer simulations of this compound ion-pair dissociation show that the long-range forces from the direct Coulombic interaction between the ions are largely canceled (by over 90%) by the forces from solvent interactions. acs.orgnih.gov This screening effect means that for certain dynamic processes like ion dissociation, short-range forces alone can adequately describe the event, making computationally efficient short-range models viable for this monovalent ion-pair system. acs.orgnih.gov The dielectric properties of the solvent play a critical role in weakening the electric force between ions, which is a key factor in the dissolution process. nih.gov
The Mean Spherical Approximation (MSA) is a sophisticated statistical mechanical theory used to describe the thermodynamics and structure of ionic solutions. nih.govnih.gov It models ions as charged hard spheres within a dielectric continuum, providing a more refined picture than simpler theories. nih.govnih.gov The MSA is considered a seminal approach for calculating the contribution of ion-ion interactions to the chemical potential of electrolytes like NaCl in water. nih.gov When compared with computer simulation data for aqueous NaCl solutions, the MSA provides marginally better agreement than the Debye-Hückel theory. nih.gov Its strength lies in its ability to provide simple analytic formulas for various thermodynamic properties, although it does have some thermodynamic inconsistencies. nih.gov The MSA framework can be simplified for practical applications, with some models for strong salts requiring only a single parameter per salt, such as the diameter of the hydrated cation. acs.org
The Debye-Hückel (DH) theory, proposed in 1923, was a foundational model for understanding electrolyte behavior. brainly.com It introduces the concept of an "ionic atmosphere," where each ion is surrounded by a diffuse cloud of oppositely charged ions. libretexts.org This ionic cloud screens the central ion's charge, reducing its activity or effective concentration. libretexts.org
However, the primary limitation of the DH theory is its applicability only to very dilute solutions, typically at concentrations below 0.01 molal. brainly.com The theory makes several simplifying assumptions: it treats ions as point charges with no volume, assumes the electrolyte is completely dissociated, and ignores the molecular nature of the solvent, treating it as a continuous medium. wikipedia.orgbrainly.comvedantu.com For this compound, the theory can accurately predict properties at a concentration of 0.01 M, but it fails at concentrations as low as 0.1 M. brainly.com At these higher concentrations, factors neglected by the theory—such as the finite size of ions, ion pairing, and specific hydration effects—become significant, leading to deviations between predicted and observed activity coefficients. brainly.com To address these shortcomings, extended models like the Davies equation and Pitzer equations have been developed for use in more concentrated solutions. wikipedia.orgbrainly.com
Table 1: Comparison of Ion-Ion Interaction Theories for NaCl Solutions
| Feature | Debye-Hückel (DH) Theory | Mean Spherical Approximation (MSA) |
|---|---|---|
| Basic Principle | Models each ion as a central charge surrounded by a continuous "ionic atmosphere" of opposite charge. libretexts.org | Models ions as charged hard spheres in a dielectric continuum, solving the Ornstein-Zernike equation with a specific closure relation. nih.govtandfonline.com |
| Assumptions | Treats ions as point charges, ignores ion size, assumes 100% dissociation, and treats the solvent as a uniform continuum. brainly.comvedantu.com | Accounts for finite ion size but still treats the solvent as a continuum. nih.gov |
| Range of Validity | Accurate only for very dilute solutions (typically < 0.01 M). brainly.com | Provides better accuracy over a wider concentration range compared to DH theory. nih.gov |
| Accuracy for NaCl | Fails at moderate concentrations (e.g., 0.1 M) due to increased ion-ion interactions and hydration effects. brainly.com | Shows marginally better agreement with computer simulation data for NaCl solutions than DH theory. nih.gov |
| Complexity | Mathematically simpler, leading to the Debye-Hückel limiting law. dalalinstitute.com | More complex but provides more detailed structural and thermodynamic information. nih.gov |
Ion-Solvent Interaction Principles Governing this compound Hydration
The dissolution of this compound is fundamentally an ion-solvent process. The strong attraction between the Na⁺ and Cl⁻ ions in the crystal lattice can only be overcome by a highly polar solvent like water. wikipedia.org The process of reorganizing solvent and solute molecules into stable complexes is known as solvation, or hydration when the solvent is water. wikipedia.org
The Born theory of solvation, developed by Max Born, provides a simple electrostatic model to estimate the Gibbs free energy of solvation for a gaseous ion. wikipedia.orgyoutube.com The model treats the ion as a charged, rigid sphere and the solvent as a continuous, unstructured medium with a uniform dielectric constant. youtube.comrsc.org The solvation energy is calculated as the work done to transfer this charged sphere from a vacuum (with a dielectric constant of 1) into the solvent medium. youtube.com This model correctly predicts that ions are more stable in a solution than in a vacuum, explaining why the solvation process is thermodynamically favorable. youtube.com However, the Born model has significant limitations. It is considered a continuum model and does not account for the specific molecular structure of the solvent or the complex interactions in the first hydration shell. rsc.orgresearchgate.net For instance, it predicts that the solvation energy is symmetric with respect to the sign of the ion's charge, which contradicts experimental observations and simulations that show water has an asymmetric response, often solvating anions more favorably than cations of the same size. rsc.orgresearchgate.net
The polarity and structured nature of water are central to the hydration of sodium and chloride ions. When NaCl dissolves, the ionic framework breaks down as the Na⁺ and Cl⁻ ions become surrounded by polar water molecules. wikipedia.org This creates distinct hydration shells. The Na⁺ ion is strongly solvated, forming a metal aquo complex, [Na(H₂O)₈]⁺, with a Na-O distance of about 250 pm. wikipedia.org The Cl⁻ ion is also strongly solvated, being surrounded by an average of six water molecules. wikipedia.org
Neutron diffraction studies reveal specific details about these hydration shells. Water molecules in the first hydration shell of a Na⁺ ion are more orientationally ordered than those hydrating a larger K⁺ ion. uoregon.edunih.govacs.org In contrast, chloride ions are accommodated into the existing hydrogen-bond network of water by forming hydrogen-bonded bridges with water molecules. uoregon.edunih.govacs.org The number of hydrogen bonds is depleted in the first hydration shell around Na⁺ because water cannot donate a hydrogen bond to the cation. rsc.org These specific ion-water interactions are highly dependent on the individual ion and cannot be fully captured by simple continuum models. uoregon.eduacs.org
Table 2: Hydration Characteristics of Sodium and Chloride Ions in Aqueous Solution
| Ion | First Shell Coordination Number | Ion-Oxygen Distance (First Shell) | Nature of Interaction with Water |
|---|---|---|---|
| Sodium (Na⁺) | ~5.3 | ~2.50 Å (250 pm) wikipedia.org | Strong ion-dipole interaction. Water molecules are highly ordered. Depletes hydrogen bonds in the immediate vicinity. rsc.org |
| Chloride (Cl⁻) | ~6 | ~3.8 Å rsc.org | Forms hydrogen-bonded bridges, integrating into the water's H-bond network. uoregon.edunih.govacs.org |
Preferential Solvation Phenomena of this compound Ion Pairs in Mixed Solvents
In solvent mixtures, the composition of the solvent in the immediate vicinity of an ion can differ significantly from the composition of the bulk solution. This phenomenon, known as preferential solvation, is dictated by the relative affinities of the ion for the different solvent components. For this compound, this means that in a mixed solvent system (e.g., water and another solvent), the Na⁺ and Cl⁻ ions may be selectively surrounded by one type of solvent molecule over the other.
The extent of preferential solvation can be quantified by the preferential solvation parameter, which represents the excess or deficiency of a particular solvent in the ion's solvation shell compared to the bulk mixture. huji.ac.il Studies on this compound in aqueous mixtures of dimethyl sulphoxide and acetonitrile (B52724) have illustrated this effect. huji.ac.il The quasi-lattice quasi-chemical theory of preferential solvation connects this phenomenon to the Gibbs free energy of transfer of the ion from a pure solvent to the mixture. huji.ac.il
In a 50% by weight dioxane-water mixture, activity data indicates a strong preferential hydration of this compound. dtic.mil By extending the solvation theory of Bjerrum, Stokes, and Robinson to mixed solvents, a quantitative measure of this relative solvation can be determined. dtic.mil For this compound at infinite dilution in this dioxane-water mixture, the hydration number was found to be 4.0, signifying that water molecules are the preferred solvent for the ions. dtic.mil
Molecular dynamics (MD) simulations of this compound in water-methanol mixtures further elucidate this behavior. researchgate.net The structure of the ion-ion correlations, specifically the formation of contact ion pairs (CIP) and solvent-separated ion pairs (SSIP), is influenced by the solvent composition. In these mixtures, the Na···Cl radial distribution function shows a first maximum at approximately 2.77 Å, indicating the formation of contact ion pairs, and a second peak around 4.66 Å, which points to the existence of solvent-separated ion pairs. researchgate.net The relative prevalence of each species and the specific solvent molecules involved in the solvation shells depend on the mole fraction of methanol (B129727) in the mixture. researchgate.net
Thermodynamic Characterization of Aqueous this compound Solutions
The thermodynamic properties of aqueous this compound solutions are fundamental to understanding their behavior in a vast range of chemical and geological processes. These properties are described by functions of state such as chemical potential and Gibbs free energy, which are dependent on temperature, pressure, and concentration. nist.govbyu.edu
The chemical potential of a salt in a solution is the partial molar Gibbs energy at constant temperature and pressure and is a key determinant of phase equilibrium. nist.govnist.govphasediagram.dk It dictates the spontaneous flow of matter from regions of high potential to low potential. phasediagram.dk For a solute like this compound, the chemical potential is directly related to its activity coefficient. nist.govnist.gov The excess Gibbs free energy (G^ex) of a solution represents the difference between the Gibbs energy of the real solution and an ideal solution under the same conditions. escholarship.org It accounts for short-range interactions between ions and for indirect forces mediated by the solvent. nist.govnist.gov
Experimental measurements of osmotic and activity coefficients, combined with enthalpy and heat capacity data, have been used to develop semi-empirical equations that describe the thermodynamic properties of NaCl(aq) over wide ranges of temperature, pressure, and molality. nist.govcapes.gov.br These models often incorporate Debye-Hückel terms to account for long-range electrostatic interactions and adjustable parameters (virial coefficients) to describe more specific, short-range interactions. nist.govnist.gov
Molecular dynamics simulations also provide a powerful method for determining chemical potentials. By calculating the free energy change associated with adding an ion pair to the system, the chemical potential of the salt in the solution can be determined as a function of concentration. aip.orgresearchgate.net These calculations have shown a clear link between the degree of ion pairing and the resulting chemical potential and solubility. researchgate.net
Below is a table of chemical potential data for aqueous this compound solutions at 100 °C, derived from experimental measurements.
Table 1: Chemical Potential of Solute for Aqueous NaCl Solution at 100 °C
| Molar Fraction (x) | Chemical Potential (kJ/mol) |
|---|---|
| 0.023 | 0.00 |
| 0.04 | -1.50 |
| 0.06 | -2.75 |
| 0.08 | -3.75 |
| 0.10 | -4.60 |
| 0.12 | -5.30 |
Data is arbitrarily set to 0 at a molar fraction of 0.023. Data derived from Figure 7 in reference researchgate.net.
Since the activity of individual ions cannot be measured experimentally, the concept of the mean ionic activity coefficient (γ±) is used. libretexts.org For a 1:1 electrolyte like this compound, it represents the geometric mean of the individual ion activity coefficients. The activity of dissolved this compound in a solution approaches the square of its concentration as the concentration approaches zero. libretexts.org
The mean ionic activity coefficient is strongly dependent on the ionic strength (I) of the solution, which is a measure of the total concentration of ions present. wikipedia.org For a simple 1:1 electrolyte like NaCl, the ionic strength is equal to its molar concentration. wikipedia.orglibretexts.org At very low concentrations, the behavior of γ± is described by the Debye-Hückel limiting law, which predicts that the activity coefficient decreases as the ionic strength increases. libretexts.orgresearchgate.net The extended Debye-Hückel theory allows for predictions at higher concentrations by accounting for the concentration variation of the solution's static permittivity. researchgate.net
As ionic strength increases, interactions between the solute ions (Na⁺ and Cl⁻) and all ions in the solvent increase, which allows for greater dissolution than in pure water. acs.org This effect means that in solutions of higher ionic strength, the activity coefficients for the ions become smaller, and therefore their concentrations must be larger to maintain a constant solubility product at equilibrium. acs.org
Molecular dynamics simulations have been extensively used to calculate mean ionic activity coefficients for aqueous NaCl solutions at various concentrations. aip.orgsemanticscholar.orgnih.gov These simulations generally predict the correct trends in γ± but can overestimate their values at high salt concentrations, pointing to the need for ongoing refinement of the ion and water models used. semanticscholar.orgnih.govresearchgate.net
Table 2: Experimental and Simulated Mean Ionic Activity Coefficients (γ±) of Aqueous NaCl at 298.15 K and 1 bar
| Molality (mol/kg) | Experimental γ± | Simulated γ± (JC-SPC/E Model) |
|---|---|---|
| 0.00 | 1.000 | 1.000 |
| 0.50 | 0.680 | 0.706 |
| 1.00 | 0.656 | 0.684 |
| 2.00 | 0.669 | 0.716 |
| 3.00 | 0.714 | 0.803 |
| 4.00 | 0.783 | 0.932 |
| 5.00 | 0.874 | 1.107 |
| 6.00 | 0.986 | 1.336 |
Data derived from Figure 2 in reference aip.org.
Radial distribution functions (RDFs), denoted g(r), describe how the density of particles varies as a function of distance from a reference particle. In aqueous this compound solutions, RDFs provide a detailed picture of the average spatial arrangement of ions and water molecules. Molecular dynamics simulations and X-ray scattering experiments are the primary tools for determining these functions. acs.orgnih.gov
The key RDFs in an aqueous NaCl solution are:
g_Na-Cl(r): The sodium-chloride RDF reveals the extent of ion pairing. It typically shows a sharp first peak corresponding to contact ion pairs (CIP), where no water molecule is between the Na⁺ and Cl⁻ ions. A second, broader peak indicates solvent-separated ion pairs (SSIP), where one layer of water molecules separates the ions. researchgate.netacs.orgnih.gov The fraction of contact ion pairs tends to increase with salt concentration. nih.gov
g_Na-O(r) and g_Cl-O(r): These ion-oxygen RDFs describe the hydration shells around the sodium and chloride ions, respectively. The position of the first peak gives the average distance from the ion to the oxygen atom of the water molecules in its first hydration shell. The coordination number, or the number of water molecules in this first shell, can be calculated by integrating the RDF up to its first minimum. dtu.dk
g_O-O(r) and g_O-H(r): These functions describe the structure of the water solvent itself. The addition of NaCl perturbs the hydrogen-bonding network of water. nih.gov Increasing salt concentration leads to a decrease in the height of the characteristic peaks in these RDFs, indicating a disruption of the water structure compared to the pure liquid. nih.gov
Orientational distribution functions provide information on the preferred orientation of water molecules within the hydration shells of the ions. nih.govresearchgate.net Around the positive Na⁺ ion, water molecules orient themselves with their oxygen atoms pointing toward the cation. Conversely, around the negative Cl⁻ ion, the water molecules orient with one of their hydrogen atoms pointing toward the anion. nih.gov The distributions are sharper for smaller, more charge-dense ions. researchgate.net
Table 3: Typical Positions of First Peaks in Radial Distribution Functions for Aqueous NaCl Solutions from Molecular Dynamics Simulations
| Pair | Distance (Å) | Description |
|---|---|---|
| Na⁺ – Cl⁻ | ~2.8 | Contact Ion Pair (CIP) researchgate.net |
| Na⁺ – O (water) | ~2.4 - 2.5 | First hydration shell of Sodium acs.org |
| Cl⁻ – O (water) | ~3.1 - 3.2 | First hydration shell of Chloride acs.org |
| Na⁺ – Cl⁻ | ~4.7 | Solvent-Separated Ion Pair (SSIP) researchgate.net |
| O – O (water) | ~2.8 | Hydrogen-bonded water molecules nih.gov |
Values represent approximate peak positions and can vary slightly depending on the specific force field used in the simulation and the salt concentration.
Crystallization Science and Engineering of Sodium Chloride
Nucleation Kinetics of Sodium Chloride Crystallization
Nucleation, the initial step in crystallization, involves the formation of stable crystalline nuclei from a supersaturated solution. The kinetics of this process are complex and can be described by two main mechanisms: primary and secondary nucleation.
Primary nucleation occurs in a crystal-free solution and can be either homogeneous or heterogeneous. Homogeneous nucleation is a spontaneous process driven solely by supersaturation, while heterogeneous nucleation is induced by the presence of foreign particles or surfaces.
A key factor limiting the attachment of ions to the growing nucleus is not diffusion, but rather the desolvation of the ions. utah.edursc.orgresearchgate.net For an ion to incorporate into the crystal lattice, it must first shed its surrounding water molecules, a process that requires a significant activation energy.
The dissolved behavior of sodium and chloride ions is dependent on their concentration. vurup.skmdpi.com As the concentration increases, the ions tend to aggregate, a phenomenon that influences the nucleation mechanism. vurup.skmdpi.com This aggregation is not a barrier-less process as suggested by some two-step models, but rather a crucial step that reduces the nucleation barrier height compared to what is predicted by CNT. vurup.skrsc.org
Secondary nucleation occurs in the presence of existing crystals of the same substance. It is a significant phenomenon in industrial crystallizers, often dominating over primary nucleation at lower supersaturations. Secondary nucleation can be categorized into three main types: apparent, true, and contact nucleation. nih.gov
Apparent secondary nucleation refers to the release of small crystal fragments that were already present on the surface of the seed crystals.
True secondary nucleation involves the generation of new nuclei due to the influence of the existing crystals on the surrounding solution.
Contact nucleation is caused by collisions between existing crystals and other solid surfaces, such as the crystallizer walls or impeller. This is often the most significant source of secondary nuclei in agitated systems.
The rate of secondary nucleation is influenced by factors such as the level of supersaturation, the size and number of existing crystals, and the hydrodynamics of the system (e.g., agitation). ru.nlresearchgate.net Implementing secondary nucleation through seeding is a common industrial practice to control the crystallization process and achieve a desired crystal size distribution. ru.nl
Nucleation is an inherently stochastic process, meaning that for a given set of conditions, there is a distribution of times (induction times) before nucleation occurs. mdpi.com This stochasticity is particularly evident at the micro- and nanoscale.
Probabilistic models are employed to describe and predict nucleation events. One such approach involves the use of a Master equation to model the time evolution of the probability of crystal nucleation. nih.gov This can be solved analytically to describe the induction time distribution and the average number of crystals formed over time. nih.gov
Experimental techniques, such as droplet-based microfluidics, allow for the collection of large datasets on induction times, which can then be fitted to stochastic models to determine nucleation kinetic parameters. nih.gov For instance, the cumulative distribution of induction times for the crystallization of lysozyme (B549824) in an aqueous NaCl solution has been successfully modeled using a nonhomogeneous Poisson model. nih.gov These approaches provide a more accurate description of nucleation kinetics compared to deterministic models, especially when secondary nucleation is significant. acs.org It has been shown that primary nucleation rates derived from induction time measurements using stochastic models can differ by several orders of magnitude from those obtained through direct particle counting, highlighting the importance of the chosen modeling approach. acs.org
Crystal Growth Kinetics and Morphological Development of this compound
Following nucleation, the newly formed crystal nuclei grow by the successive incorporation of solute molecules from the supersaturated solution. The rate of this growth and the resulting crystal morphology are influenced by a variety of factors.
The rate of crystal growth is a critical parameter in controlling the final crystal size distribution. Several methods are used to quantify the growth rates of this compound crystals.
A common laboratory and industrial technique involves the use of a continuous mixed-suspension mixed-product removal (CMSMPR) crystallizer. utah.edu By analyzing the crystal size distribution at steady-state, it is possible to determine key kinetic parameters, including the crystal growth rate (G) and the effective nucleation rate (B₀). utah.edu
Single-crystal growth experiments in flow cells provide a more fundamental understanding of the growth process. researchgate.net In these setups, the growth rate of individual crystal faces can be measured as a function of supersaturation and solution flow rate. researchgate.net Such studies have shown a linear relationship between the growth velocity of the crystal faces and the supersaturation of the bulk solution. researchgate.net
The growth rate is also dependent on temperature. The velocity of growth steps exhibits an exponential dependence on temperature, with the activation energy for ion movement being approximately equal to the evaporation energy of NaCl. researchgate.net
Table 1: Experimentally Determined Growth Rates of this compound
| Temperature (°C) | Relative Supersaturation (Srel) | Mean Overall Growth Rate (cm/s) | Reference |
|---|---|---|---|
| 24-36 | 0 - 1.3 x 10-2 | Up to 5 x 10-5 | researchgate.net |
| 50 | 2 x 10-3 | 2.5 x 10-6 | researchgate.net |
| 70 | 3 x 10-3 | 1.5 x 10-5 | researchgate.net |
The habit, or external shape, of a this compound crystal is determined by the relative growth rates of its different crystallographic faces. While NaCl typically crystallizes in a cubic habit {100}, various factors can modify this morphology.
Impurities: The presence of impurities in the crystallization solution is a major factor affecting crystal habit. Certain inorganic cations, such as cadmium (Cd²⁺), manganese (Mn²⁺), lead (Pb²⁺), and mercury (Hg²⁺), can cause a change in habit from cubic {100} to octahedral {111}. ru.nl It is suggested that these impurities adsorb onto the crystal faces, inhibiting their growth. ru.nl Organic additives can also act as habit modifiers. For example, the addition of formamide (B127407) to the growth solution can lead to slower crystal growth and improved crystal quality. ru.nl Conversely, the presence of iodized salt can disrupt the crystallization process, making it difficult for well-formed single crystals to develop. crystalverse.com
Supersaturation and Temperature: Supersaturation and temperature also play a crucial role. At high supersaturations, the growth can become diffusion-controlled, leading to the formation of dendritic or hopper-shaped crystals. crystalverse.com Temperature affects not only the solubility and thus the supersaturation but also the kinetics of surface integration.
Solvent: The solvent can influence crystal habit. For instance, the use of deuterium (B1214612) oxide (D₂O) as a solvent instead of water (H₂O) has been shown to affect the nucleation and growth kinetics of NaCl. researchgate.netmdpi.com
The crystal size distribution (CSD) is influenced by a combination of nucleation and growth kinetics, as well as other phenomena like agglomeration and breakage. utah.edu In industrial crystallizers, operational parameters such as feed concentration, heating load, magma residence time, and mixer speed are carefully controlled to achieve the desired CSD. vurup.sk Studies have shown that heating load has the most significant effect on the final crystal size, while mixer speed may have a negligible impact in some cases. vurup.sk
Table 2: Influence of Impurities on NaCl Crystal Habit
| Impurity | Effect on Crystal Habit | Reference |
|---|---|---|
| Cadmium (Cd²⁺) | Promotes {111} faces, leading to octahedral habit | ru.nl |
| Manganese (Mn²⁺) | Promotes {111} faces, leading to octahedral habit | ru.nl |
| Lead (Pb²⁺) | Promotes {111} faces, leading to octahedral habit | ru.nl |
| Mercury (Hg²⁺) | Promotes {111} faces, leading to octahedral habit | ru.nl |
| Formamide | Slows growth, improves crystal quality | ru.nl |
| Urea | Leads to the growth of octahedrons | crystalverse.com |
| Iodized Salt | Disrupts crystallization, hinders single crystal formation | crystalverse.com |
Influence of Crystallization Conditions on this compound Formation
Solution agitation and mixing dynamics have a pronounced effect on the crystallization kinetics of this compound, influencing both nucleation and the final crystal properties. strath.ac.ukresearchgate.net The intensity of mixing can alter the metastable zone width, with increased agitation rates generally leading to nucleation at higher temperatures. hw.ac.uk
Different mixing systems can lead to varied outcomes. For instance, studies comparing stirred tank crystallizers (STC) with oscillatory baffled crystallizers (OBC) have shown that the mixing mechanism plays a crucial role in secondary nucleation. hw.ac.uk In STCs, the rate of stirring (RPM) was not found to significantly influence the enantiomorphism of sodium chlorate (B79027) crystals when scraping was introduced, whereas in OBCs, both oscillation amplitude and scraping had a more complex effect on the product crystals. hw.ac.uk
The speed of the mixer or agitator is a significant parameter. ijstr.org In some systems, magnetic stirring has been shown to be highly effective in promoting crystal generation, achieving higher rates of nucleation and production compared to systems with no or different agitation methods. researchgate.net This is often attributed to enhanced mass transfer in what is a diffusion-controlled crystallization process. researchgate.net However, the impact of mixer speed can be secondary to other factors like residence time and heating load in determining the final crystal yield. ijstr.org While agitation is crucial for effective feed mixing and heat transfer, especially in crystallizers with external circulation loops, its direct effect on crystal yield can sometimes be less significant than other process variables. ijstr.orgcambridge.org
Ultimately, controlling mixing is essential for managing nucleation and subsequent crystal growth, which are often difficult to scale up successfully. hw.ac.uk The fluid shear generated by agitation can reduce the boundary layer thickness around growing crystals and may influence pre-nucleation clusters, thereby affecting nucleation rates. hw.ac.uk
Temperature and supersaturation are primary driving forces in the crystallization of this compound, fundamentally controlling both nucleation and crystal growth. mt.com Supersaturation can be generated by cooling a saturated solution, and the rate of cooling significantly impacts the outcome. mt.com Faster cooling rates lead to nucleation occurring at lower temperatures and higher levels of supersaturation, which favors nucleation over growth, resulting in smaller crystals. mt.comusc.edu Conversely, a slower cooling rate allows for nucleation at higher temperatures where supersaturation is lower, promoting the growth of larger, more durable crystals. usc.edu
The level of supersaturation dictates the crystal growth morphology. At lower supersaturations (S < 1.45), this compound tends to form cubic crystals. nih.govacs.org As supersaturation increases, the growth morphology transitions to hopper-like structures. acs.org Spontaneous nucleation from pure aqueous solutions often occurs at a very high supersaturation level of approximately S = 1.6, a point where the nucleation rate becomes experimentally observable. arxiv.org
Atomistic simulations have been employed to investigate nucleation rates at various supersaturations, identifying ion desolvation as the rate-limiting step for the attachment of ions to the crystal lattice. acs.org These computational studies, combined with experimental techniques, are crucial for developing a comprehensive understanding of how temperature and supersaturation govern the complex mechanisms of NaCl nucleation and growth. acs.org
Table 1: Effect of Temperature on NaCl Crystal Growth
| Condition | Observation | Outcome | Reference |
|---|---|---|---|
| Room Temperature (Slower Cooling) | Solutions cooled at a slower rate. | Crystals grew larger and were stronger and more durable. | usc.edu |
| Refrigerated (Faster Cooling) | Faster cooling rate gave crystals less time to form. | Crystals initially grew faster but were fragile and collapsed. | usc.edu |
| Increasing Temperature (from RT to 70°C) | Growth rate of self-lifting crystals was measured. | Growth speed increased significantly, from 0.34 μm/s to 60 μm/s, showing Arrhenius behavior. | nih.gov |
The choice of solvent system significantly affects the crystallization kinetics of this compound. Studies have compared crystallization in standard aqueous solutions (H₂O) to systems involving ethanol (B145695) and deuterium oxide (D₂O).
In aqueous-ethanol solutions, the aggregation kinetics of this compound crystals have been extensively modeled. researchgate.netcapes.gov.brresearchgate.net The spontaneous crystallization process involves the coalescence of crystals through nucleus-bridges, with the kinetics being well-described by the Smoluchowski equation. researchgate.netcapes.gov.brresearchgate.net The presence of ethanol alters the solution properties, influencing supersaturation levels and aggregation constants. researchgate.netcapes.gov.br
When comparing water (H₂O) to deuterium oxide (D₂O), notable differences in solubility and nucleation kinetics are observed. researchgate.netmdpi.com Generally, the solubility of this compound is about 15% lower in D₂O than in H₂O. mdpi.com This is attributed to the stronger hydrogen bonding in D₂O, which leads to an increased solvation energy. mdpi.com Despite similar dielectric constants, this difference in solubility impacts the supersaturation driving force for a given concentration and temperature. mdpi.com
Kinetic studies reveal that both primary and secondary nucleation of this compound are affected by the solvent isotopologue. strath.ac.ukresearchgate.net Well-controlled experiments measuring nucleation and growth rates under various agitation conditions have been conducted in both H₂O and D₂O. strath.ac.ukresearchgate.net While interpreting the data for primary nucleation can be complex, these studies provide direct measurements of secondary nucleation and growth, enhancing the understanding of this fundamental system. strath.ac.ukresearchgate.netmdpi.com At extreme pressures (2 to 4 GPa), research on amorphous NaCl–D₂O solutions shows that the precursor crystallizes into a structure very similar to pure ice VII, suggesting that under these conditions, the ice lattice that forms is likely pure D₂O, excluding the salt ions. rsc.org
Table 2: Comparison of NaCl Crystallization in H₂O and D₂O
| Property | Water (H₂O) | Deuterium Oxide (D₂O) | Reason for Difference | Reference |
|---|---|---|---|---|
| Solubility | Higher | Reduced by approx. 15% | Increased strength of hydrogen bonding in D₂O leads to higher solvation energy. | mdpi.com |
| Nucleation & Growth Kinetics | Base case for comparison. | Kinetics are significantly affected by the change in solvent. | Differences in solubility and solvation impact the supersaturation and molecular-level interactions. | strath.ac.ukresearchgate.net |
Impurity Effects on this compound Crystallization Phenomena
Organic impurities can significantly alter the thermodynamics and nucleation kinetics of this compound crystallization. nih.gov The presence of such impurities can influence the solubility, metastable zone width, and induction period of the crystallization process. nih.govmdpi.comresearcher.life The effect of impurities can be divided into two main categories: thermodynamic effects, which alter the solubility of the salt, and kinetic effects, which typically suppress the growth rate. researchgate.net
For example, in high-salinity wastewater from the coal chemical industry, organic impurities like dimethoxymethane (B151124) have been studied. nih.govmdpi.comresearcher.life While these studies focused on the fractional crystallization of sodium sulfate (B86663) (Na₂SO₄) alongside NaCl, they provide insights into the mechanisms. It was found that such impurities could increase the solid-liquid interface energy and the critical nucleus size, making nucleation more difficult. nih.govmdpi.comresearcher.life This difficulty in nucleation leads to a broadening of the metastable zone. mdpi.com
Surfactants are another class of organic impurities that can inhibit crystallization. acs.org Their amphiphilic nature allows them to adsorb at interfaces, including the surfaces of growing crystals. acs.org This adsorption can passivate nucleation sites and delay the onset of crystal precipitation, leading to higher achievable supersaturations before nucleation occurs. acs.org In some cases, the presence of surfactants shifts nucleation from the liquid-air interface (heterogeneous) to the bulk of the solution (homogeneous), which requires a higher energy barrier. acs.org
The interaction of impurities with a growing crystal is complex. Weakly adsorbed impurities may simply retard growth by blocking active sites like kinks on the crystal surface. ru.nl Larger, less mobile impurities can act as obstacles to the movement of surface steps, thereby slowing growth. ru.nl At high concentrations, impurities can adsorb onto the flat terraces of the crystal faces, which changes the surface energies and can significantly hamper or even block growth. ru.nl
Co-Ionization and Salting-Out Effects in Multi-Component Salt Systems (e.g., Na2SO4-NaCl-H2O)
In multi-component aqueous systems, the solubility of a salt is influenced by the presence of other electrolytes. The ternary system of sodium sulfate (Na₂SO₄), this compound (NaCl), and water (H₂O) is a classic example where such interactions are prominent. The primary phenomena at play are the co-ionization (or common-ion) effect and the salting-out effect.
The co-ionization effect occurs because both NaCl and Na₂SO₄ dissociate in water to produce the common sodium ion (Na⁺). According to Le Chatelier's principle, the increased concentration of Na⁺ from the dissolution of one salt shifts the dissolution equilibrium of the other salt, leading to a decrease in its solubility.
However, a more dominant phenomenon in this particular system is the "salting-out" effect, where the presence of NaCl significantly reduces the solubility of Na₂SO₄. mdpi.comnih.gov This effect is stronger than the impact of Na₂SO₄ on NaCl solubility. mdpi.com The salting-out effect is driven by the strong hydration of the ions from the added salt (in this case, Na⁺ and Cl⁻), which reduces the amount of "free" water molecules available to dissolve the other salt (Na₂SO₄). core.ac.uk Thermodynamic studies and phase diagrams for the Na₂SO₄-NaCl-H₂O system illustrate that the crystallization zone for Na₂SO₄ is substantially larger than that for NaCl, confirming that NaCl acts as a potent salting-out agent for Na₂SO₄. mdpi.comresearchgate.net This interaction is also temperature-dependent; as temperature increases, the salting-out effect of NaCl on Na₂SO₄ becomes stronger, while the corresponding effect of Na₂SO₄ on NaCl weakens. mdpi.com
Research using isothermal titration microcalorimetry (ITC) has provided precise thermodynamic data, such as dissolution and dilution enthalpies, which help in understanding these complex solution behaviors. nih.gov The phase diagrams constructed from experimental solubility data are crucial for designing separation processes. researchgate.netresearchgate.netuq.edu.au For instance, at 298.15 K (25 °C), the solubility of NaCl is around 26.4 wt%, and for Na₂SO₄, it is approximately 21.2 wt% in pure water. nih.gov In a mixed solution, these values change significantly, as shown in the table below, which illustrates the mutual solubility at a co-saturation point.
Table 1: Mutual Solubility Data for the Na₂SO₄-NaCl-H₂O System at 313.15 K (40 °C) This interactive table provides data on the co-saturation points in the specified ternary system. Users can sort and filter the data to analyze the interactions between the dissolved salts.
This data clearly demonstrates the salting-out effect: the solubility of Na₂SO₄ is drastically reduced from over 20% in pure water to just 8.54% in a saturated NaCl solution.
Advanced Industrial Crystallization Processes Involving this compound
Modern industrial production of this compound relies on advanced crystallization techniques designed to achieve high purity and specific crystal characteristics. These processes are engineered to manipulate supersaturation, nucleation, and crystal growth, often in complex brines containing multiple dissolved salts.
Principles and Applications of Evaporative Crystallization
Evaporative crystallization is the primary industrial method for producing high-purity this compound, often called vacuum salt. ebner-co.deacs.org The principle of this technique is to create a supersaturated solution not by changing the temperature, but by removing the solvent (water) through evaporation. This method is particularly effective for substances like NaCl, which exhibit a relatively flat solubility curve, meaning their solubility does not change significantly with temperature. acs.orgmphbook.ir Therefore, cooling crystallization would result in a very low yield for NaCl. mphbook.ir
The process typically begins with brine purification to remove impurities like calcium and magnesium ions. ebner-co.de The purified brine is then fed into a crystallizer where a vacuum is applied to lower the boiling point of the water. As water evaporates, the NaCl concentration exceeds its saturation point, leading to nucleation and crystal growth. dedert.com
Key industrial technologies for evaporative crystallization include:
Multiple-Effect Evaporation (MEE): This process uses a series of vessels (effects), each held at a lower pressure than the previous one. The vapor from one effect is used as the heating medium for the next, significantly improving thermal efficiency. This method allows for the production of different salt qualities by extracting salt from various stages. ebner-co.de
Mechanical Vapor Recompression (MVR): In an MVR system, the vapor produced during evaporation is compressed, which increases its temperature and pressure. This recompressed vapor is then used as the primary heat source for the same evaporator. MVR is known for its high energy efficiency and lower CO₂ emissions compared to traditional steam-heated methods. ebner-co.desepwin.ch
Forced Circulation Crystallizers: These are the most common type of crystallizers used for NaCl. dedert.com A pump circulates the crystal slurry through a heat exchanger and into the crystallizer vessel, ensuring uniform temperature and suspension of crystals, which helps prevent scaling on heat transfer surfaces. made-in-china.comsaltworkstech.com
The main application of this technology is the production of salt for various sectors, including food-grade table salt, industrial salt for chemical processes (e.g., chlorine production), and high-purity salt for the pharmaceutical industry. ebner-co.dededert.comwikipedia.org
Table 2: Comparison of Industrial Evaporative Crystallization Methods for NaCl This interactive table summarizes the key features of different evaporative crystallization technologies used for this compound production.
Fractional Crystallization for Selective this compound Separation from Brines
Fractional crystallization is a process used to separate a mixture of solutes from a solution by leveraging differences in their solubilities at varying temperatures. sepwin.chphasediagram.dk This method is essential for treating complex brines, such as those from industrial wastewater or solution mining, to recover valuable salts and minimize waste. mdpi.comnih.govsepwin.ch
The separation of this compound from sodium sulfate is a common application of this technique. The process design is heavily reliant on the ternary phase diagram of the NaCl-Na₂SO₄-H₂O system. phasediagram.dk The solubility of anhydrous Na₂SO₄ decreases with increasing temperature above 32.38 °C, while the solubility of NaCl is only slightly affected by temperature. This differential solubility is the key to their separation.
A typical fractional crystallization scheme to separate NaCl and Na₂SO₄ might involve the following steps:
Na₂SO₄ Crystallization: The brine is heated to a high temperature (e.g., 80-100 °C) and evaporated. Due to the reduced solubility of Na₂SO₄ at higher temperatures and the salting-out effect of NaCl, anhydrous sodium sulfate (thenardite) precipitates and is removed. phasediagram.dk
NaCl Crystallization: The remaining solution, now depleted of Na₂SO₄, is cooled (e.g., to 25-30 °C). At this lower temperature, the solubility of NaCl is lower relative to the remaining Na₂SO₄. Further evaporation or cooling can be used to crystallize this compound. phasediagram.dk
This method allows for the selective recovery of high-purity salt streams from a mixed brine. sepwin.ch The process can be designed in various ways; for example, an alternative scheme involves crystallizing Glauber's salt (Na₂SO₄·10H₂O) at low temperatures (below 30 °C) and then crystallizing NaCl from the remaining brine at a higher temperature through evaporation. phasediagram.dk Fractional crystallization is a powerful tool for resource recovery, turning potential waste streams into valuable products. sepwin.chwikipedia.org
Table 3: Example Scheme for Fractional Crystallization of NaCl and Anhydrous Na₂SO₄ This interactive table outlines a conceptual process for separating an equimolar solution of this compound and sodium sulfate based on thermodynamic principles.
Environmental Transport and Geochemical Cycling of Sodium Chloride
Environmental Fate and Distribution Pathways of Sodium Chloride
The environmental journey of this compound is dictated by its physical and chemical properties, primarily its high mobility. Once introduced into the environment, it follows various transport pathways, leading to its distribution and accumulation in different environmental compartments.
This compound exhibits high mobility in aquatic environments. When introduced into surface water bodies, such as rivers and lakes, it readily dissolves and is transported with the flow of water. usgs.gov In regions with significant road salt application, streams and rivers show elevated concentrations of sodium and chloride, particularly during winter and spring melt events. caryinstitute.orgucpress.edu These inputs can occur through direct runoff from impervious surfaces, leading to immediate spikes in concentration, or through more delayed subsurface flow. caryinstitute.orgillinois.gov
The transport of this compound into groundwater systems is a critical pathway with long-term implications. Infiltrating precipitation and runoff carry dissolved salts through the soil profile and into underlying aquifers. caryinstitute.orgrdn.bc.ca Because chloride is relatively unreactive in most soil and aquifer materials, it moves readily with groundwater flow. usgs.gov Sodium, on the other hand, can undergo cation exchange reactions with minerals in the soil and aquifer, which can slow its movement relative to chloride. usgs.gov Studies have shown that groundwater in urban and suburban areas often has elevated chloride concentrations, which can then act as a persistent source of salt to connected surface water bodies, maintaining high concentrations even during periods of low direct runoff. caryinstitute.orgusgs.gov The connection between surface water and groundwater means that contamination of one can lead to the contamination of the other. usgs.gov
In coastal areas, the intrusion of saltwater into freshwater aquifers is another significant transport mechanism for this compound, driven by factors like sea-level rise and groundwater pumping. researchgate.netvliz.be
Table 4.1.1: Median Chloride Concentrations in U.S. Groundwater by Land Use
| Land Use | Median Chloride Concentration (mg/L) |
|---|---|
| Urban | 46 |
| Agricultural | 12 |
| Forested | 2.9 |
This table presents median chloride concentrations found in shallow monitoring wells across different land use areas in the northern United States, indicating the influence of human activities on groundwater quality. Data sourced from USGS studies. usgs.gov
In terrestrial systems, this compound from sources like road salt application and irrigation with saline water can accumulate in soils. cropnuts.com The distribution is often highest near roadsides and decreases with distance. researchgate.net The accumulation of sodium and chloride in the soil can have significant impacts on soil structure and plant life. cropnuts.com
While chloride is generally considered to move conservatively through soil, some studies have shown that it can be retained in the soil matrix to a certain extent. caryinstitute.orgcaryinstitute.org This retention can lead to a gradual release of chloride into groundwater and surface water over time. caryinstitute.org Sodium accumulation in soil is more complex due to its interaction with soil colloids through cation exchange processes. cropnuts.com
Vegetation can take up sodium and chloride from the soil solution through their root systems. umass.edu Chloride, in particular, can be transported to the leaves where it can accumulate to toxic levels, interfering with photosynthesis. umass.edu Plants growing near salted roadsides often show elevated levels of sodium and chloride in their tissues, which can lead to physiological stress and visible injury. nih.gov
Table 4.1.2: Chloride Retention in Different Soil Types
| Soil Type | Average Chloride Retained (mg Cl⁻ / g dry soil) | Percentage of Applied Chloride Retained |
|---|---|---|
| Soil Type A | 0.103 | 62% (average release after flushing) |
Data from a laboratory study examining the retention and release of chloride from soil cores irrigated with a NaCl solution. This indicates that soils can act as a reservoir for chloride. caryinstitute.org
This compound can become airborne through several mechanisms. The primary natural source is sea spray, where wind action on the ocean surface generates aerosols containing sea salt. In coastal regions, both wet and dry deposition of these marine aerosols contributes significantly to the local sodium and chloride budget. nih.gov
A significant anthropogenic source of atmospheric this compound is the application of de-icing salts. The mechanical action of traffic on salted roads can generate salt-laden aerosols that can be transported by wind over considerable distances. illinois.govresearchgate.net Research has shown that a substantial percentage of road salt applied can be dispersed into the atmosphere. researchgate.net
Once in the atmosphere, these salt particles can be transported and subsequently deposited back to the Earth's surface through two primary mechanisms:
Dry Deposition: The direct settling of salt particles from the atmosphere onto surfaces like soil, vegetation, and water bodies. The rate of dry deposition is influenced by particle size, atmospheric turbulence, and the nature of the receiving surface. copernicus.org
Wet Deposition: The removal of salt particles from the atmosphere by precipitation (rain, snow, fog). Salt particles can act as cloud condensation nuclei, becoming incorporated into water droplets and falling to the ground. science.gov
Geochemical Interactions and Impacts in Natural Systems
The introduction and accumulation of this compound in natural systems can trigger a series of geochemical interactions that alter the chemical properties of soils and waters, with lasting consequences.
In watersheds subject to chronic salt inputs, particularly from road de-icing, there is a clear trend of long-term accumulation of sodium and chloride. caryinstitute.orgacs.org Studies monitoring streamwater chemistry over decades have documented steady increases in both sodium and chloride concentrations, even when the annual application of road salt has not increased. caryinstitute.orgnih.govsemanticscholar.org This phenomenon points to a "legacy" effect, where salt applied in previous years is retained within the watershed and slowly released over time. acs.orgnih.gov
The primary reservoirs for this retained salt are the soil and groundwater within the watershed. caryinstitute.orgacs.org While a portion of the salt applied each winter is flushed out during spring melts, a significant fraction infiltrates into the subsurface, leading to a gradual buildup in groundwater concentrations. acs.org This elevated groundwater concentration then provides a continuous source of salt to streams throughout the year, including during summer low-flow periods. acs.org Modeling studies suggest that even if salt application were to cease, it could take many years for the stored chloride to be flushed from the watershed and for stream concentrations to return to background levels. caryinstitute.orgacs.org
This long-term retention means that watersheds have a "memory" of past salt inputs, and the ecological consequences of salinization can persist and even worsen over time due to this subsurface accumulation. acs.orgnih.gov
Table 4.2.1: Long-Term Trends in a Rural New York Watershed (1986-2005)
| Parameter | Annual Rate of Increase |
|---|---|
| Chloride Concentration | 1.5 mg/L per year |
| Sodium Concentration | 0.9 mg/L per year |
| Chloride Export | 33,000 kg per year |
| Sodium Export | 20,000 kg per year |
This table illustrates the long-term increase in sodium and chloride concentrations and export from a watershed, highlighting the legacy effect of road salt application. caryinstitute.orgnih.govcapes.gov.br
The accumulation of this compound in soils leads to significant alterations in their chemical and physical properties.
Permeability and Density: High concentrations of sodium ions can lead to a phenomenon known as clay dispersion. youtube.com Sodium ions with their large hydrated radius can displace other cations like calcium and magnesium that hold clay particles together in aggregates. This causes the soil structure to break down, leading to clogged soil pores. The result is a decrease in soil permeability, which hinders water infiltration and drainage. researchgate.netmontana.edu This can also lead to an increase in soil density and compaction. umass.edutrb.org Conversely, in some cases, very high salt concentrations in the permeating solution can compress the double layer of clay particles, leading to an increase in permeability. mdpi.com
Fertility: The presence of excess this compound negatively impacts soil fertility. The displacement of essential nutrient cations like calcium, magnesium, and potassium from soil exchange sites by sodium ions can lead to nutrient imbalances and deficiencies for plants. umass.edu High salinity also increases the osmotic potential of the soil solution, making it more difficult for plants to absorb water, a condition known as "physiological drought." cropnuts.comumass.eduyoutube.com This can reduce plant growth and crop yields. researchgate.net
Alkalinity (pH): The effect of this compound on soil pH can be complex. The addition of NaCl can sometimes lead to an increase in soil pH (alkalinity). researchgate.netnih.govcabidigitallibrary.org However, in some cohesive soils, the addition of a neutral salt like NaCl can cause a reduction in the pH of the soil-water system due to the compression of the diffused double layer of clay particles. trb.org In other studies, NaCl had little effect on pH, while other salts like sodium sulfate (B86663) caused a significant increase. mdpi.com
Electrical Conductivity (EC): The addition of this compound to soil directly increases the concentration of soluble salts, which is measured as electrical conductivity (EC). cabidigitallibrary.orgresearchgate.net Elevated EC is a primary indicator of soil salinization and is directly related to the osmotic stress experienced by plants. cabidigitallibrary.org
Table 4.2.2: Impact of Increasing NaCl Concentration on Soil Chemical Properties
| NaCl Concentration (dS m⁻¹) | Soil pH | Soil EC (dS m⁻¹) | Soil SAR (Sodium Adsorption Ratio) |
|---|---|---|---|
| < 4 (Control) | 7.23 | 2.96 | 2.45 |
| 14 | 8.44 | 13.54 | 11.57 |
This table shows the results of an experiment where increasing levels of NaCl were added to soil, demonstrating a significant negative impact on key chemical properties. cabidigitallibrary.org
Influence on Sorption and Mobilization of Metals in Soil Systems
The presence of this compound in soil systems significantly influences the sorption and mobilization of heavy metals. An increase in soil salinity due to NaCl can enhance the mobility of metals such as cadmium (Cd), lead (Pb), copper (Cu), and zinc (Zn). nih.gov This increased mobility can lead to elevated heavy metal concentrations in soil solutions and potentially in receiving waters. researchgate.net
Several mechanisms contribute to this phenomenon. A primary process is cation exchange, where the sodium ions (Na+) from dissolved salt compete with heavy metal cations for binding sites on soil particles, such as clay and organic matter. researchgate.netresearchgate.net This competition can displace adsorbed metals, releasing them into the soil solution. For example, studies have shown that competition with Na+ is a significant factor in the mobilization of lead and cadmium. nih.gov
Another key mechanism is the formation of soluble metal-chloride complexes (e.g., CdCl+, PbCl+). researchgate.netvliz.be The chloride ions (Cl−) from this compound can react with metal ions in the soil solution to form these complexes, which are often more mobile and less readily adsorbed by soil colloids than the free metal ions. researchgate.net This process is particularly significant for cadmium, which readily forms highly soluble chloride complexes. researchgate.netvliz.be The release of metals can be substantial, with concentrations in leachate increasing from 50% to over 1000% immediately following salt application in some experiments. researchgate.net
The extent of mobilization is dependent on several factors, including the specific metal, soil type, and the concentration of this compound. nih.govnih.gov For instance, the application of NaCl has been shown to cause the highest degree of mobilization for cadmium and lead. nih.gov In contrast, the percentage of lead and copper released can decrease as the total heavy metal content in the soil increases, suggesting that these metals are more strongly bound to soil components under higher contamination levels. nih.gov Furthermore, this compound can indirectly mobilize metals by causing the dispersion of colloids like organic matter and clay, which can carry complexed metals. researchgate.net
Table 1: Effects of this compound on Heavy Metal Mobilization in Soil
| Heavy Metal | Primary Mobilization Mechanisms Influenced by NaCl | Observed Effects | Reference |
|---|---|---|---|
| Cadmium (Cd) | Cation exchange with Na+; Formation of soluble chloro-complexes (e.g., CdCl+, CdCl2). | Generally shows the highest degree of mobilization among common heavy metals. nih.gov Salinity enhances mobility and uptake by plants. researchgate.net | nih.govresearchgate.net |
| Lead (Pb) | Cation exchange with Na+; Formation of chloro-complexes. | High degree of mobilization observed with NaCl application. nih.gov Can also be mobilized via the dispersion of organic matter. researchgate.net | nih.govresearchgate.net |
| Copper (Cu) | Formation of chloro-complexes; Indirect mobilization via organic matter dispersion. | NaCl can result in a large release of copper. researchgate.net However, at higher total soil concentrations, the percentage released may decrease. nih.gov | nih.govresearchgate.net |
| Zinc (Zn) | Cation exchange with Na+; Formation of chloro-complexes. | Mobility is increased by competition for sorption sites and chloro-complexation. nih.gov | nih.gov |
Alterations in Water Organoleptic Properties Due to Salinity
This compound directly impacts the organoleptic properties of water, primarily its taste. who.intnih.gov The presence of dissolved this compound imparts a salty taste to drinking water. culligan.comwatertechonline.com While pure water is tasteless, the introduction of salts can alter its perceived quality. slideshare.net
The taste threshold for this compound in water, the concentration at which it becomes detectable, varies among individuals but is generally recognized to be in the range of 200 to 300 milligrams per liter (mg/L). who.intnih.gov Some sensitive individuals may detect sodium at concentrations as low as 30 to 60 mg/L. epa.gov The World Health Organization (WHO) notes that chloride concentrations exceeding 250 mg/L are likely to be detectable by taste. who.intnih.gov However, consumers can become accustomed to water with chloride levels above this threshold. nih.gov The specific taste profile also depends on the associated cations; for example, the taste threshold for chloride is influenced by whether it is paired with sodium, calcium, or potassium. who.intnih.gov
High concentrations of this compound can be caused by various factors, including the use of road de-icing salts that run off into water sources, industrial waste, or seawater intrusion into coastal reservoirs. culligan.comprinceton.edu Beyond taste, this compound does not typically cause odor problems on its own. epa.gov However, the chemical changes it induces, such as increased corrosivity, can lead to the leaching of metals like copper and iron from pipes, which can impart a metallic taste to the water. who.intatlanticcoastwater.com
Table 2: Taste Thresholds for Sodium and Chloride in Drinking Water
| Ion/Compound | Reported Taste Threshold Concentration | Source/Guideline | Reference |
|---|---|---|---|
| Chloride (as NaCl) | 200–300 mg/L | World Health Organization (WHO) | who.intnih.gov |
| Chloride | > 250 mg/L (detectable taste) | World Health Organization (WHO) | nih.gov |
| Sodium | 30–60 mg/L (for sensitive individuals) | U.S. Environmental Protection Agency (EPA) | epa.gov |
| Sodium | ~30 mg/L to 460 mg/L (average range) | U.S. Environmental Protection Agency (EPA) | epa.gov |
| Chloride | ~250 mg/L | Australian Drinking Water Guidelines | nhmrc.gov.au |
Dissociation and Ionic Migration Processes in Subsurface Environments
In subsurface environments, the behavior of this compound is governed by its dissociation in water and the subsequent migration of its constituent ions. nigerianscholars.com When solid this compound dissolves in water, the ionic bond between the sodium (Na+) and chloride (Cl−) ions is broken. usgs.gov This process, known as dissociation, occurs because the polar water molecules surround the individual ions, a process called hydration. nigerianscholars.comusgs.gov The slightly positive hydrogen atoms of water molecules are attracted to the negatively charged chloride ions, while the slightly negative oxygen atom is attracted to the positively charged sodium ions, pulling them apart from the crystal lattice. nigerianscholars.comusgs.gov The resulting equation for this dissolution is:
NaCl(s) → Na+(aq) + Cl−(aq)
Once dissociated, these hydrated ions—Na+(aq) and Cl−(aq)—are subject to transport and migration through the subsurface, which consists of porous media like soil and rock. ucl.ac.ukbohrium.com The movement of these ions is influenced by several factors, including advection (transport with the bulk flow of groundwater), diffusion (movement from areas of higher concentration to lower concentration), and the electrochemical properties of the porous medium. acs.org
In charged porous media, such as clays, the migration of Na+ and Cl- can be distinct. bohrium.com For instance, in a negatively charged medium, the positively charged Na+ ions (counter-ions) are attracted and may be adsorbed at the pore surfaces before diffusing further into the microporous structure. bohrium.com Conversely, the negatively charged Cl- ions (co-ions) are repelled from the negatively charged surfaces, affecting their transport pathways and velocity. bohrium.com This differential transport is fundamental to processes like capacitive deionization, where porous electrodes are used to remove salt ions from water. bohrium.com The rate and pathway of ionic migration are therefore heavily dependent on the physical structure (pore size, connectivity, tortuosity) and the surface charge of the subsurface materials. ucl.ac.ukrsc.org
Table 3: Factors Influencing Ionic Migration in Subsurface Environments
| Factor | Description of Influence on Na+ and Cl- Migration | Reference |
|---|---|---|
| Dissociation/Hydration | NaCl breaks into Na+ and Cl- ions in water, which become surrounded by water molecules, enabling their mobility in solution. | nigerianscholars.comusgs.gov |
| Pore Structure (Size, Tortuosity) | The size, connectivity, and tortuosity (path complexity) of pores in soil or rock directly affect the rate and path of ion movement. Narrower pore-size distributions can enhance ion transport. | ucl.ac.ukrsc.org |
| Surface Charge of Media | Charged surfaces (e.g., on clay particles) attract counter-ions (Na+ to negative surfaces) and repel co-ions (Cl- from negative surfaces), causing differential migration. | bohrium.com |
| Advection & Diffusion | Ions are carried along with the bulk flow of groundwater (advection) and also move independently due to concentration gradients (diffusion). | acs.org |
| Ionic Concentration | The concentration of NaCl in the solution affects the diffusion gradients and the electrical double layer at pore surfaces, influencing transport kinetics. | bohrium.comrsc.org |
Biological and Physiological Roles of Sodium Chloride: Mechanisms of Tolerance and Regulation
Plant Salinity Stress Response Mechanisms Involving Sodium Chloride
High concentrations of this compound in the soil present a significant environmental challenge to plants, inducing both osmotic stress and ion toxicity. californiaagriculture.org Plants have evolved a sophisticated array of mechanisms to tolerate and regulate the uptake and internal distribution of sodium (Na⁺) and chloride (Cl⁻) ions. These responses vary significantly between salt-sensitive species (glycophytes) and salt-tolerant species (halophytes). californiaagriculture.orgactascientific.com Key strategies include managing osmotic stress, maintaining ion homeostasis through exclusion and transport, compartmentalizing ions within cellular structures, and synthesizing protective organic molecules. actascientific.comnih.gov
Osmotic Stress Tolerance Strategies in Glycophytes and Halophytes
Salinity imposes osmotic stress by lowering the water potential of the soil, making it difficult for plants to absorb water. Both glycophytes and halophytes must adjust osmotically to maintain turgor and water uptake. californiaagriculture.orgnih.gov However, they employ fundamentally different primary strategies to achieve this.
Glycophytes, which include most crop species, are generally sensitive to saline conditions. californiaagriculture.orgslideshare.net Many respond to low to moderate salinity by attempting to exclude salt, particularly by limiting the transport of Na⁺ and Cl⁻ from the roots to the shoot. californiaagriculture.orgresearchgate.net This exclusion strategy means they cannot use the external ions for osmotic adjustment. Instead, they must rely on the de novo synthesis of organic solutes, known as compatible solutes or osmoprotectants, to lower the osmotic potential within their cells. californiaagriculture.org This process is energetically expensive and can contribute to the growth reduction seen in these plants under saline conditions. californiaagriculture.org If salt exclusion mechanisms are overwhelmed, the resulting ion toxicity can cause severe cellular damage. californiaagriculture.org
Halophytes, in contrast, are native to saline environments and have evolved to thrive in high salt concentrations. californiaagriculture.orgslideshare.net A primary strategy for many halophytes, especially in families like Chenopodiaceae, is to take up Na⁺ and Cl⁻ from the soil and use these inorganic ions to drive osmotic adjustment. californiaagriculture.orgfrontiersin.orgnih.gov By accumulating salt in their cell vacuoles, they can maintain a favorable water potential gradient for water uptake without the high energetic cost of synthesizing vast quantities of organic solutes. californiaagriculture.orgnih.gov This allows some halophyte species to not only tolerate but also have their growth stimulated by moderate salinity levels. californiaagriculture.org While they use inorganic ions as the main osmoticum in the vacuole, they still synthesize compatible solutes to balance the osmotic potential of the cytoplasm, where high ion concentrations would be toxic. californiaagriculture.org
Table 1: Comparison of Osmotic Stress Tolerance Strategies
| Feature | Glycophytes | Halophytes |
|---|---|---|
| Primary Salinity Response | Salt exclusion from shoots californiaagriculture.orgresearchgate.net | Salt accumulation and utilization californiaagriculture.orgresearchgate.net |
| Primary Osmoticum | Organic compatible solutes (e.g., proline, sugars) californiaagriculture.org | Inorganic ions (Na⁺, Cl⁻) in vacuoles californiaagriculture.orgfrontiersin.orgnih.gov |
| Ion Uptake | Restricted and controlled californiaagriculture.org | High rates of uptake for osmotic adjustment californiaagriculture.org |
| Growth in Saline Media | Growth is generally inhibited californiaagriculture.orgslideshare.net | Growth can be maintained or even stimulated californiaagriculture.org |
| Energy Expenditure | High cost for synthesis of organic solutes californiaagriculture.org | Lower energetic cost by using abundant external ions nih.gov |
Ion Homeostasis and Regulation Under Saline Conditions
Maintaining ion homeostasis is critical for cell function under saline stress. nih.gov Plants must control the influx, efflux, and intracellular distribution of Na⁺ and Cl⁻ to prevent toxic concentrations from accumulating in the cytoplasm and interfering with metabolic processes. californiaagriculture.orgnih.gov
Controlling Na⁺ accumulation is a cornerstone of salt tolerance. Plants utilize several families of transporters to manage Na⁺ movement at the cellular and whole-plant level.
The Salt Overly Sensitive (SOS) pathway is a primary mechanism for Na⁺ efflux. nih.govresearchgate.net This signaling pathway is activated by salt-stress-induced increases in cytosolic calcium. nih.govresearchgate.net The pathway culminates in the activation of the SOS1 protein, a plasma membrane Na⁺/H⁺ antiporter that expels Na⁺ from the cell. nih.govpnas.orguni-muenster.de SOS1 is crucial for both extruding Na⁺ from root epidermal cells back into the soil and for controlling long-distance Na⁺ transport. nih.govnih.gov It is highly expressed in root tip epidermal cells and in parenchyma cells surrounding the xylem, where it helps retrieve Na⁺ from the xylem sap to limit its transport to the shoot. nih.govnih.gov Studies on sos1 mutants in Arabidopsis show they accumulate more Na⁺ in the shoot under high salt conditions, highlighting the protein's role in exclusion. nih.gov
The High-Affinity Potassium Transporter (HKT) family also plays a major role in Na⁺ homeostasis and salt tolerance. nih.govmdpi.com HKT transporters are divided into two subfamilies. nih.govnih.gov Class 1 HKT transporters, such as AtHKT1;1 in Arabidopsis and OsHKT1;5 in rice, function as selective Na⁺ transporters. nih.gov They are key to Na⁺ exclusion from leaves by actively unloading Na⁺ from the xylem sap in the roots and stems, thereby preventing its accumulation in the photosynthetically active leaves. nih.govresearchgate.net The expression of AtHKT1;1 in xylem parenchyma cells facilitates this retrieval process. nih.gov Class 2 HKT transporters can transport both Na⁺ and K⁺. nih.gov The coordinated action of the SOS pathway and HKT transporters is thus essential for maintaining a low cytosolic Na⁺/K⁺ ratio, which is critical for survival under salinity. researchgate.net
Table 2: Key Sodium Ion Transporter Families in Plants
| Transporter Family | Key Members | Location | Primary Function in Salt Tolerance |
|---|---|---|---|
| SOS (Salt Overly Sensitive) | SOS1 (Na⁺/H⁺ antiporter) | Plasma membrane (root epidermis, xylem parenchyma) nih.govnih.gov | Na⁺ efflux from cells; retrieval of Na⁺ from xylem to limit shoot accumulation. nih.govnih.govpnas.org |
| HKT (High-Affinity K⁺ Transporter) | Class 1 (e.g., AtHKT1;1, OsHKT1;5) | Plasma membrane (xylem parenchyma cells) nih.govresearchgate.net | Na⁺ unloading from the xylem sap to reduce transport to leaves. nih.govresearchgate.net |
| NHX (Na⁺/H⁺ Exchanger) | NHX1, NHX2 | Tonoplast (vacuolar membrane) nih.govnih.govresearchgate.net | Sequestration of Na⁺ from the cytoplasm into the vacuole. nih.govmdpi.com |
While historically less studied than Na⁺, the regulation of chloride (Cl⁻) is now understood to be equally important for salt tolerance, as high Cl⁻ concentrations can be toxic. frontiersin.orgnih.gov Plants have developed specific mechanisms to control Cl⁻ uptake, long-distance transport, and sequestration. frontiersin.orgnih.gov
Key traits contributing to Cl⁻ tolerance include reduced net Cl⁻ uptake by roots, limitation of net Cl⁻ loading into the xylem, and efficient Cl⁻ efflux from roots back to the soil. frontiersin.orgnih.govscilit.com Several families of anion channels and transporters are implicated in these processes. Members of the ALMT (Aluminum-Activated Malate Transporter) , CLC (Chloride Channel) , and NRT/NPF (Nitrate Transporter 1/Peptide Transporter Family) protein families have been shown to transport Cl⁻. frontiersin.orgresearchgate.net For instance, AtNPF2.4 has been identified as facilitating xylem loading of Cl⁻ for long-distance transport in Arabidopsis. researchgate.net Conversely, AtNPF2.5, expressed in root cortical cells, helps to exclude Cl⁻ by modulating its efflux from the roots. frontiersin.org Overexpression of genes that increase root Cl⁻ exclusion is a potential strategy for enhancing salt tolerance. frontiersin.org In some species, such as grapevine and certain citrus rootstocks, the ability to exclude Cl⁻ from the shoot is a more significant determinant of salt tolerance than Na⁺ exclusion. frontiersin.orgnih.gov
Once inside the cell, toxic ions must be kept away from the cytoplasm to protect enzymes and metabolic pathways. californiaagriculture.orgnih.gov The primary strategy for this is the compartmentalization of Na⁺ and Cl⁻ into the large central vacuole, a process that is fundamental to the salt tolerance of both halophytes and, to a lesser extent, glycophytes. nih.govresearchgate.netnih.gov
This sequestration is an active process driven by proton pumps on the vacuolar membrane (tonoplast), such as the V-type H⁺-ATPase and the H⁺-pyrophosphatase (V-PPase). nih.gov These pumps create an electrochemical gradient by pumping protons (H⁺) into the vacuole. nih.gov This proton-motive force then energizes Na⁺/H⁺ antiporters (exchangers) , like those from the NHX family (e.g., NHX1 and NHX2), which transport Na⁺ from the cytoplasm into the vacuole in exchange for H⁺. nih.govnih.govmdpi.comnih.gov
Similarly, Cl⁻ is transported into the vacuole. frontiersin.orgnih.gov Vacuolar Cl⁻ sequestration is mediated by channels and transporters on the tonoplast. frontiersin.orgnih.gov For example, AtALMT9, a malate-activated Cl⁻ channel on the tonoplast, is involved in vacuolar Cl⁻ loading, and its activity is crucial for controlling the distribution of Cl⁻ throughout the plant under salt stress. frontiersin.orgnih.govsonar.ch Members of the CLC family, such as AtCLCa, also contribute to moving anions into the vacuole. nih.govmdpi.com By storing high concentrations of Na⁺ and Cl⁻ in the vacuole, the plant can use these ions for osmotic adjustment while maintaining low, non-toxic concentrations in the metabolically active cytoplasm. californiaagriculture.orgnih.gov
Regulation of Antioxidant Defense Systems and Reactive Oxygen Species (ROS) Mitigation
Exposure to high concentrations of this compound induces osmotic and ionic stress, which can lead to the overproduction of reactive oxygen species (ROS) in plant cells. acs.orgnih.gov ROS, such as the superoxide (B77818) radical (O₂⁻) and hydrogen peroxide (H₂O₂), are highly reactive molecules that can cause significant oxidative damage to cellular components, including lipids, proteins, and DNA. acs.orgnih.gov The plasma membrane is often one of the first structures affected by this toxicity. acs.org
To counteract the damaging effects of ROS, plants have evolved a sophisticated antioxidant defense system. nih.govnih.gov This system includes both enzymatic and non-enzymatic components. frontiersin.org Upon exposure to salt stress, plants typically upregulate the activity of several key antioxidant enzymes. nih.govnih.gov Studies have shown a direct correlation between the activity of these enzymes and the plant's tolerance to salinity. nih.gov For instance, in pea plants (Pisum sativum) subjected to increasing NaCl concentrations, the activities of antioxidant enzymes in both root and leaf tissues progressively increased. nih.gov
The primary enzymatic scavengers include:
Superoxide Dismutase (SOD): This enzyme serves as the first line of defense, catalyzing the dismutation of the highly reactive superoxide radical into molecular oxygen (O₂) and the less reactive hydrogen peroxide (H₂O₂). nih.gov
Catalase (CAT): This enzyme is crucial for detoxifying H₂O₂ by breaking it down into water and oxygen. nih.gov
Ascorbate (B8700270) Peroxidase (APX): APX also plays a role in scavenging H₂O₂, using ascorbate as an electron donor. nih.gov
Peroxidase (POD): This enzyme is involved in a wide range of physiological processes, including the detoxification of H₂O₂. nih.gov
Glutathione (B108866) Reductase (GR): This enzyme is part of the ascorbate-glutathione cycle and is essential for maintaining the pool of reduced glutathione, a key antioxidant. nih.govfrontiersin.org
Research on Pisum sativum under high NaCl concentrations (400 mM) demonstrated a significant increase in the activity of these protective enzymes. nih.gov This coordinated enzymatic response is a critical mechanism for mitigating oxidative damage and enhancing survival under salt stress. nih.govnih.gov
Table 1: Response of Key Antioxidant Enzymes to this compound Stress in Pisum sativum
| Enzyme | Function | Observed Response to NaCl Stress |
|---|---|---|
| Superoxide Dismutase (SOD) | Converts superoxide radicals (O₂⁻) to hydrogen peroxide (H₂O₂). nih.gov | Activity in root tissues increased by 58% at 400 mM NaCl. nih.gov |
| Catalase (CAT) | Decomposes hydrogen peroxide (H₂O₂) into water and oxygen. nih.gov | Activity in root tissues increased by 80% at 400 mM NaCl. nih.gov |
| Ascorbate Peroxidase (APX) | Reduces hydrogen peroxide (H₂O₂) using ascorbate as a reductant. nih.gov | Activity in root tissues increased by 68% at 400 mM NaCl. nih.gov |
| Peroxidase (POD) | Catalyzes the reduction of hydrogen peroxide (H₂O₂). nih.gov | Activity in root tissues increased by 74% at 400 mM NaCl. nih.gov |
Plant Hormone Modulation in this compound Stress Response (e.g., Abscisic Acid, Ethylene)
Plant hormones, or phytohormones, are essential endogenous signaling molecules that regulate growth, development, and responses to environmental stimuli, including salinity. researchgate.netnih.gov Under this compound stress, a complex interplay between various hormones occurs to orchestrate adaptive responses. mdpi.com Among the most critical are Abscisic Acid (ABA) and Ethylene (B1197577). researchgate.net
Abscisic Acid (ABA) is widely recognized as a primary stress hormone. byjus.com Its concentration in plant tissues, particularly in the roots, increases significantly in response to salt-induced osmotic stress. researchgate.netmdpi.com This elevated ABA level triggers a cascade of physiological adjustments. nih.gov One of its most well-known functions is inducing stomatal closure, which helps conserve water by reducing transpiration. nih.govnih.gov ABA also plays a role in regulating ion homeostasis and root growth to enhance water uptake. mdpi.com Furthermore, ABA signaling can inhibit growth-promoting processes, such as stem elongation and seed germination, effectively redirecting the plant's resources toward survival under stressful conditions. nih.govlibretexts.org
Interaction with Plant Growth-Promoting Rhizobacteria (ST-PGPR) for Stress Mitigation
Salt-tolerant plant growth-promoting rhizobacteria (ST-PGPR) are beneficial microorganisms that colonize the rhizosphere (the area around plant roots) and enhance plant tolerance to saline conditions. researchgate.net These bacteria employ a variety of direct and indirect mechanisms to alleviate the negative impacts of this compound stress on plants. mdpi.comnih.gov
Key mechanisms of ST-PGPR-mediated stress mitigation include:
Phytohormone Production: Many PGPR strains can synthesize and secrete phytohormones such as auxins, which stimulate root development and cell division, enhancing the plant's capacity for nutrient and water uptake. mdpi.comfrontiersin.org
Ethylene Level Regulation: A significant number of PGPR possess the enzyme ACC deaminase. mdpi.com By breaking down ACC, the precursor to ethylene, these bacteria lower the levels of stress-induced ethylene in the plant, which can otherwise inhibit root growth. mdpi.comnih.gov
Production of Exopolysaccharides (EPS): PGPR can secrete EPS, which forms a protective biofilm around plant roots. mdpi.comnih.gov This biofilm can bind Na⁺ ions, reducing their uptake by the plant and mitigating ion toxicity. nih.gov
Osmolyte Synthesis: PGPR can produce and supply the plant with osmoprotectants like proline and glycine (B1666218) betaine. mdpi.comnih.gov These compounds help the plant maintain cellular turgor and osmotic balance under high salt conditions. mdpi.com
Enhanced Nutrient Acquisition: PGPR can improve the availability of essential nutrients like nitrogen, phosphorus, and potassium, helping to counteract the nutrient deficiencies often caused by high salinity. nih.gov
Induction of Antioxidant Systems: Inoculation with PGPR has been shown to boost the activity of the plant's own antioxidant enzymes (SOD, CAT, etc.), helping to reduce oxidative damage from ROS. mdpi.com
By modulating the plant's hormonal balance, improving nutrient status, and providing physical and chemical protection against high salt concentrations, ST-PGPR offer a sustainable strategy to enhance crop productivity in saline environments. mdpi.comnih.gov
Fundamental Principles of Osmoregulation in Select Biological Systems
Cellular and Organ-Level Osmotic Balance Mechanisms
Osmoregulation is the active process of maintaining a stable internal balance of water and electrolytes (salts), a state known as osmotic homeostasis. wikipedia.orgpressbooks.pub This process is fundamental for life, as cells must operate within a specific range of solute concentrations to function properly. lumenlearning.com Organisms exhibit two main strategies: osmoconforming and osmoregulating. lumenlearning.com
Osmoregulators , which include most vertebrates, actively regulate their internal osmolarity, maintaining it at a constant level that is different from the external environment. wikipedia.orglumenlearning.com
At the cellular level , osmotic balance is achieved through several mechanisms. When faced with changes in external salinity, cells engage in cellular volume regulation (CVR). frontiersin.org To cope with a high-salt (hypertonic) environment, cells accumulate small organic molecules called osmolytes (or compatible solutes), such as proline, sugars, and other amino acids. drinkharlo.com These osmolytes increase the internal solute concentration, preventing water loss and cell shrinkage. drinkharlo.com Conversely, in a low-salt (hypotonic) environment, cells release these solutes to prevent excessive water influx and swelling. frontiersin.org
At the organ level , specialized organs are responsible for osmoregulation. saskoer.ca
In mammals , the kidneys are the primary osmoregulatory organs. byjus.comopentextbc.ca They filter the blood, reabsorbing essential water and ions while excreting excess salts and metabolic wastes in the form of urine. pressbooks.pubbyjus.com The concentration of urine can be adjusted depending on the body's hydration status. byjus.com
In fish , the gills play a crucial role in addition to the kidneys. wikipedia.org Freshwater fish, which live in a hypotonic environment, actively absorb salts from the water through their gills and excrete large volumes of dilute urine. wikipedia.org Saltwater fish, in a hypertonic environment, drink seawater, excrete excess salt through their gills, and produce small amounts of concentrated urine. wikipedia.org
In halophytic plants (salt-tolerant plants), mechanisms include storing excess salt in vacuoles to isolate it from the cytoplasm or excreting it through specialized salt glands on their leaves. wikipedia.org
Historical Scientific Discoveries on Renal Mechanisms of Electrolyte and Water Homeostasis
The understanding of the kidney's role in maintaining electrolyte and water balance has evolved over centuries through the contributions of numerous scientists.
Marcello Malpighi (1628–1694): Using the newly developed microscope, Malpighi was the first to describe the microscopic anatomy of the kidney in 1666. nih.govwalshmedicalmedia.com He identified the glomeruli, later called "Malpighian corpuscles," and hypothesized that urine formation involved a filtering process from the blood into the tubules. nih.govwalshmedicalmedia.com
Sir William Bowman (1816–1892): In a landmark 1842 paper, Bowman provided a detailed description of the capillary architecture of the glomerulus and its surrounding capsule (now known as Bowman's capsule). theisn.org He correctly deduced the continuity between the capsule and the renal tubule, proposing that water and solutes are filtered from the blood in the glomerulus. theisn.org
Carl Friedrich Wilhelm Ludwig (1816–1895): Also in 1842, Ludwig put forth the revolutionary theory of glomerular ultrafiltration. nih.gov He proposed that this process was purely physical, driven by the difference between the hydrostatic pressure of the blood and the oncotic pressure of the plasma proteins—a concept that remains a cornerstone of renal physiology today. nih.gov
Alfred Newton Richards (1876–1966): In the 1920s, Richards and his colleagues provided the first direct proof of Ludwig's filtration theory. pennmedicine.org Using innovative micropuncture techniques on frog kidneys, they were able to collect and analyze fluid directly from Bowman's capsule, demonstrating that it was indeed a protein-free filtrate of blood plasma. theisn.orgpennmedicine.org
Homer W. Smith (1895–1962): Smith was a pioneer in developing methods to measure renal function quantitatively. theisn.org He refined the concept of renal clearance, introducing methods to precisely measure the glomerular filtration rate (GFR) and renal plasma flow. walshmedicalmedia.comtheisn.org His work was instrumental in moving renal physiology from a qualitative to a quantitative science and was summarized in his authoritative 1951 book, The Kidney: Structure and Function in Health and Disease. theisn.org
These foundational discoveries, from the initial microscopic observations to the elucidation of complex physiological processes, have paved the way for our modern understanding of how the kidney masterfully regulates the body's internal fluid and electrolyte environment.
Advanced Industrial Processes and Applications Utilizing Sodium Chloride
Desalination Technologies for Sodium Chloride Removal
Thermal desalination encompasses several mature and emerging technologies. These processes are often favored in regions where thermal energy is abundant and are known for their robustness and ability to treat highly saline water. watermanaustralia.com
Thermal desalination technologies operate on the principle of phase change. Saline water is heated to produce water vapor, which is virtually free of non-volatile dissolved solids such as this compound. The vapor is then cooled and condensed to produce high-purity fresh water. The primary thermal processes include Multi-Effect Evaporation (MEV), Mechanical Vapor Recompression (MVR), Multi-Stage Flash (MSF), Thermal Vapor Compression (TVC), and Membrane Distillation (MD). ide-tech.comaqueum.com
Multi-Effect Evaporation, also known as Multi-Effect Distillation (MED), is a thermal desalination process that utilizes a series of vessels, or "effects," to produce distilled water. veoliawatertechnologies.com The process is designed to enhance energy efficiency by reusing the latent heat of vaporization multiple times. watermanaustralia.com
Principles: In a typical MED plant, external steam is introduced into the first effect to heat tubes containing saline feed water. veoliawatertechnologies.comdesware.net The feed water evaporates, and the resulting vapor is directed to the second effect, which operates at a lower pressure and temperature. ide-tech.com This vapor serves as the heating steam for the second effect, causing the brine in that stage to evaporate. This sequence is repeated through multiple effects, with each successive effect operating at a progressively lower pressure. ide-tech.com The vapor produced in the final effect is condensed in a final condenser cooled by incoming seawater. veoliawatertechnologies.com
The main advantages of the MED process include its low operating temperature (typically below 70°C), which minimizes the potential for scaling and corrosion, and its low electrical energy consumption compared to other thermal processes. veoliawatertechnologies.com
Advancements: Modern MED plants incorporate several advancements to improve performance and reduce costs. These include:
Falling Film Evaporators: Instead of submerging the tubes in brine, modern designs often use a thin film of brine falling over the tubes, which enhances the heat transfer coefficient. ide-tech.com
Feed Flow Arrangements: Different feed flow patterns have been developed, such as forward feed, backward feed, and parallel feed, to optimize performance based on specific operating conditions. conicet.gov.arresearchgate.net In the forward feed design, both the brine and heating vapor flow in the same direction, meaning the first effect has the lowest salinity and highest temperature. conicet.gov.ar
Integration with Vapor Compression: MED is often coupled with Thermal Vapor Compression (TVC) or Mechanical Vapor Recompression (MVR) to further improve thermal efficiency. ide-tech.com
Table 1: Comparison of MED Feed Arrangements
| Feature | Forward Feed | Backward Feed | Parallel Feed |
|---|---|---|---|
| Brine Flow | From first to last effect | From last to first effect | Fed to each effect individually |
| Heating Vapor Flow | From first to last effect | From first to last effect | From first to last effect |
| Operating Characteristics | Lower salinity in hotter effects, reducing scaling potential. conicet.gov.ar | Higher brine temperatures can be achieved. | Offers simpler design and operation procedures. researchgate.net |
| Performance | Generally considered to have better performance characteristics. researchgate.net | Can be advantageous for viscous liquids. | Performance can be comparable to more complex arrangements. researchgate.net |
Thermal Desalination Processes
Mechanical Vapor Recompression (MVR) Systems
Mechanical Vapor Recompression (MVR) is an energy-efficient evaporation technology that can be viewed as an open-cycle heat pump. genless.govt.nz It is frequently integrated with MED systems but can also operate as a standalone unit. ide-tech.com
Principles: In an MVR system, the vapor produced during evaporation is not discarded or immediately condensed. Instead, it is drawn into a compressor, which is typically electrically driven. ide-tech.comgenless.govt.nz The compressor increases the pressure and, consequently, the saturation temperature of the vapor. genless.govt.nz This recompressed, higher-temperature vapor is then used as the heating source for the same evaporator from which it was drawn. hanputech.com The only primary external energy required is the mechanical work for the compressor, making MVR systems highly energy-efficient, especially when processing large volumes. osti.gov
MVR systems are well-suited for treating industrial wastewater with high concentrations of inorganic salts like this compound. rootsblowertech.com The technology is recognized for its ability to handle high salinity and its reduced susceptibility to fouling from oil and grease compared to membrane processes. osti.gov
Advancements: Recent developments in MVR technology focus on improving compressor efficiency and integrating the system into more complex industrial processes. Multi-stage MVR systems, which use several compressors in series, can achieve higher temperature lifts, making the technology applicable to a broader range of drying and distillation applications. genless.govt.nz
Table 2: Key Operating Parameters of an MVR System for Desalination
| Parameter | Description | Significance |
|---|---|---|
| Compressor Power Consumption | The primary energy input to the system. osti.gov | A key factor in the operational cost; optimizing the compression ratio is crucial. rootsblowertech.com |
| Heat Transfer Temperature Difference | The temperature difference between the condensing vapor and the boiling brine. | Affects the size of the required heat transfer area and the compressor's power consumption. rootsblowertech.com |
| Boiling Point Elevation (BPE) | The increase in the boiling temperature of the brine due to the concentration of dissolved salts like NaCl. | Must be overcome by the energy supplied by the compressed vapor. |
| System Capacity | The volume of fresh water produced per unit of time. | Influenced by feed temperature, feed concentration, and circulation flow rate. researchgate.net |
Multi-Stage Flash (MSF) Technology
Multi-Stage Flash (MSF) distillation is a thermal desalination process that was a dominant technology for large-scale seawater desalination for many years. keiken-engineering.com It involves the flash evaporation of heated brine in a series of chambers, or stages, each at a successively lower pressure. joshiwater.com
Principles: In an MSF plant, incoming seawater is first preheated by passing through condenser tubes in the various flash stages. barc.gov.inbrighthubengineering.com It is then further heated to a top brine temperature (TBT) of about 90–120 °C in a device called a brine heater, using low-pressure steam. barc.gov.in This heated, pressurized brine then flows into the first flash chamber, which is maintained at a pressure low enough to cause the brine to boil instantly or "flash." texas.gov
As a portion of the water vaporizes, it cools the remaining brine. This cooler brine then flows to the next stage, which is at an even lower pressure, causing it to flash again. texas.gov This process is repeated through numerous stages. The vapor produced in each stage is condensed on the outside of the preheating tubes and collected as fresh water (distillate). barc.gov.in MSF plants are capable of producing high-purity water and can tolerate higher levels of contaminants in the feed water than many other processes. barc.gov.in
Table 3: Typical MSF Plant Operational Data
| Parameter | Typical Value/Range | Reference |
|---|---|---|
| Number of Stages | 19-39 | barc.gov.in |
| Top Brine Temperature (TBT) | 90 - 120 °C | barc.gov.in |
| Fresh Water Yield | ~20% of feed flow | brighthubengineering.com |
| Energy Consumption | ~17 kWh/m³ (total) | brighthubengineering.com |
| Distillate Purity | Can be used as boiler feedwater | krohne.com |
Thermal Vapor Compression (TVC) Approaches
Thermal Vapor Compression (TVC) is a technology used to improve the energy efficiency of evaporation processes, most notably Multi-Effect Distillation (MED). watermanaustralia.com A TVC system uses a steam jet ejector to compress low-pressure vapor from an evaporator to a higher, more useful pressure. watermanaustralia.com
Principles: In a MED-TVC system, a portion of the vapor from a later effect (which is at a low pressure) is entrained and compressed by high-pressure motive steam in a steam ejector. watermanaustralia.com The resulting compressed vapor, now at an intermediate pressure, is recycled as the heating medium for the first effect. barc.gov.in This process reduces the amount of external high-pressure steam required to operate the plant, thereby increasing the Gained Output Ratio (GOR), a measure of thermal efficiency. barc.gov.in TVC systems are valued for their simplicity and lack of moving parts, which results in low maintenance requirements. barc.gov.in
The efficiency of a TVC system is dependent on the pressure of the motive steam and the design of the steam ejector. watermanaustralia.com These systems significantly reduce the specific steam consumption compared to standalone MED plants. watermanaustralia.com
Membrane Distillation (MD) is a thermally driven separation process that employs a hydrophobic, microporous membrane to separate water vapor from a saline solution. mdpi.com It combines elements of both thermal distillation and membrane-based separation. desalinationlab.com
Principles: The driving force in MD is the vapor pressure difference across the membrane, which is induced by a temperature difference between the warm feed solution and a cooler surface on the other side of the membrane. desalinationlab.com The hydrophobic nature of the membrane prevents the liquid saline solution from passing through the pores, allowing only water vapor to be transported. permselect.com Since only vapor crosses the membrane, MD can theoretically achieve 100% rejection of non-volatile solutes like this compound. permselect.com
One common configuration is Direct Contact Membrane Distillation (DCMD), where a cold distillate stream is in direct contact with the permeate side of the membrane, condensing the vapor as it passes through. nih.gov MD has several advantages, including the ability to operate at low temperatures, utilize waste heat, and handle very high salinity brines. desalinationlab.com However, challenges such as membrane fouling and wetting remain areas of active research. desalinationlab.comresearchgate.net
Research Findings: Studies have demonstrated the high performance of MD in treating highly saline solutions. For instance, research using a poly-tetra-fluoroethylene (PTFE) membrane to treat a 200 g/L NaCl solution showed salt rejection rates greater than 99.9%. mdpi.com Another study on a pilot-scale DCMD unit achieved up to 95.6% salt rejection with a feed concentration of 75,500 ppm. nih.gov The performance, particularly the permeate flux, is strongly influenced by the feed water temperature. desalinationlab.com
Table 4: Performance Characteristics of Membrane Distillation
| Parameter | Finding/Value | Source Context |
|---|---|---|
| Salt Rejection | > 99.9% | For 200 g/L NaCl solution with a PTFE membrane. mdpi.com |
| Salt Rejection | Up to 95.6% | For 75,500 ppm saline feed in a pilot DCMD unit. nih.gov |
| Driving Force | Vapor pressure difference | Induced by a temperature gradient across the membrane. desalinationlab.com |
| Key Advantage | High rejection of non-volatiles | The hydrophobic membrane passes vapor, not liquid water and salts. permselect.com |
| Key Challenge | Membrane Fouling/Wetting | Can be caused by organic matter or high salt concentrations leading to reduced performance. nih.govresearchgate.net |
Membrane Separation Processes
Membrane separation processes are integral to various industrial applications, particularly in water treatment and chemical purification. These technologies leverage semi-permeable membranes to separate components of a fluid mixture. In the context of this compound, these processes are fundamental for desalination, brine concentration, and the recovery of valuable resources.
Reverse osmosis (RO) is a pressure-driven membrane filtration technology renowned for its high efficiency in removing a wide range of dissolved salts, including this compound, from water. puretecwater.comsamcotech.com The process works by applying high pressure to the feed water, forcing it through a semi-permeable membrane that retains the dissolved salts and other contaminants. puretecwater.com The pressure required must be sufficient to overcome the natural osmotic pressure of the feed water. puretecwater.com
The RO membrane's structure is designed to be highly permeable to water molecules but restrictive to the passage of dissolved ions like sodium (Na⁺) and chloride (Cl⁻). amtaorg.com The rejection of these ions is based on both size and charge. puretecwater.com While water molecules can diffuse through the membrane, the larger hydrated ions are effectively blocked. amtaorg.com Generally, contaminants with a molecular weight greater than 200 are effectively rejected by a functioning RO system. puretecwater.com The efficiency of an RO system is often measured by its salt rejection percentage, which for well-designed systems, can range from 95% to 99% for most contaminants. puretecwater.com Modern RO membranes can achieve published rejection rates up to 99.8%. amtaorg.com A membrane is typically considered for replacement when its salt rejection drops to 90% or less. puretecwater.com
Several factors influence the performance and efficiency of the RO process in separating this compound:
Feed Pressure: Increased feed pressure leads to higher permeate flow and increased salt rejection. snowate.commembracon.co.uk However, excessively high pressure can degrade the membrane over time. membracon.co.uk
Feed Salt Concentration (TDS): A higher concentration of total dissolved solids (TDS) in the feed water increases the osmotic pressure that must be overcome, which can decrease the permeate flow rate. chfrppressurevessel.com It also leads to a higher rate of salt diffusion across the membrane, thereby reducing the salt rejection rate. membracon.co.ukwaterworld.com
pH Level: The surface of most polyamide RO membranes carries a negative charge at neutral pH values. amtaorg.comsnowate.com This charge aids in the repulsion of anions, contributing to the rejection mechanism. amtaorg.com The highest salt rejection is typically observed at a pH of around 7. snowate.com
Table 1: Factors Affecting Reverse Osmosis Performance for this compound Separation
| Factor | Effect on Permeate Flow | Effect on Salt Rejection | Notes |
|---|---|---|---|
| Feed Pressure | Increases | Increases | Excessive pressure can damage the membrane. membracon.co.uk |
| Feed Temperature | Increases | Decreases slightly | Optimal operating range is typically between 5–45°C. snowate.com Warmer water has lower viscosity but increases salt diffusion. waterworld.com |
| Salt Concentration | Decreases | Decreases | Higher concentration increases osmotic pressure and salt diffusion. waterworld.comchfrppressurevessel.com |
| pH | Minimal change | Highest around neutral pH (7) | Membrane surface charge is affected by pH, influencing ion repulsion. amtaorg.comsnowate.com |
| Recovery Rate | Decreases | Decreases | Higher recovery concentrates salt in the feed, increasing osmotic pressure. chfrppressurevessel.com |
Nanofiltration (NF) is another pressure-driven membrane process that operates on principles similar to reverse osmosis but with a slightly larger pore size, typically around 1 nanometer. youtube.comnih.gov This characteristic allows NF membranes to be selective in the ions they reject, a feature that distinguishes them from the more comprehensive filtration of RO. dupont.comfreepurity.com The mechanism of separation in NF is a combination of size exclusion (sieving), Donnan exclusion (electrostatic repulsion), and dielectric exclusion. youtube.combohrium.com
NF membranes are particularly effective at rejecting divalent ions (like Ca²⁺ and Mg²⁺) while allowing a significant portion of monovalent ions, such as sodium and chloride, to pass through. dupont.comfreepurity.comjmarksystems.com The rejection of dissolved salts with divalent anions, like magnesium sulfate (B86663), can be as high as 90–98%, whereas the rejection for salts with monovalent anions, such as this compound, is typically in the range of 20–80%. dupont.com This selectivity is highly dependent on the negative charge on the membrane surface, which repels multivalent anions more strongly than monovalent ones. nih.govbohrium.com
Table 2: Comparison of Nanofiltration and Reverse Osmosis for Ion Rejection
| Feature | Nanofiltration (NF) | Reverse Osmosis (RO) |
|---|---|---|
| Primary Separation Mechanism | Combination of size exclusion and electrostatic (Donnan) repulsion. youtube.combohrium.com | Primarily diffusion and size exclusion. mdpi.com |
| Pore Size | ~1-10 nanometers. youtube.comhydramem.com | < 1 nanometer. youtube.com |
| Operating Pressure | Lower (typically 50–225 psi). dupont.comjmarksystems.com | Higher (75–1200 psi). jmarksystems.com |
| Rejection of Divalent Ions (e.g., Ca²⁺, Mg²⁺) | High ( >90%). youtube.comdupont.com | Very High ( >99%). puretecwater.com |
| Rejection of Monovalent Ions (e.g., Na⁺, Cl⁻) | Lower and more variable (20–80%). dupont.commdpi.com | High (95-99%+). puretecwater.com |
| Primary Applications | Water softening, removal of specific contaminants, pretreatment for RO. jmarksystems.com | Desalination, high-purity water production. hydramem.com |
Electrodialysis (ED) is an electrochemical membrane separation process that utilizes an electric potential difference to transport salt ions from one solution to another through ion-exchange membranes. walshmedicalmedia.comwalshmedicalmedia.comyasa.ltd Unlike pressure-driven processes like RO and NF, ED moves the dissolved minerals away from the feed water rather than the other way around. walshmedicalmedia.comwalshmedicalmedia.com
An ED cell consists of a series of alternating cation-exchange membranes (CEMs) and anion-exchange membranes (AEMs) placed between a cathode (negative electrode) and an anode (positive electrode). numberanalytics.comdesalt-iex.com When an electric field is applied, cations (like Na⁺) in the feed solution are attracted to the cathode and pass through the negatively charged CEMs. walshmedicalmedia.comnumberanalytics.com Simultaneously, anions (like Cl⁻) are attracted to the anode and pass through the positively charged AEMs. walshmedicalmedia.comwalshmedicalmedia.com The CEMs repel anions, and the AEMs repel cations, which traps the ions in concentrate streams, leaving behind a desalinated or dilute stream. walshmedicalmedia.comnumberanalytics.com
Electrodialysis Reversal (EDR) is an advancement of the ED process that involves periodically reversing the polarity of the electrodes. numberanalytics.com This reversal causes the direction of ion flow to switch, which helps to clean the membrane surfaces, reduce fouling and scaling from precipitates like calcium carbonate, and maintain process efficiency over a longer period. yasa.ltdnumberanalytics.com While EDR is a technology for ion separation in solutions, it shares its acronym with "Endpoint Detection and Response" in the field of cybersecurity, which is an unrelated technology for monitoring and responding to threats on computer networks. microsoft.comibm.comcrowdstrike.comtrellix.comyoutube.com
ED and EDR are particularly advantageous for treating brackish water where the concentration of dissolved solids is lower than in seawater, as their energy consumption is proportional to the amount of salt removed. walshmedicalmedia.com
Brine Management and Resource Recovery Strategies (e.g., Pure this compound Extraction)
Brine, a highly concentrated solution of salts, is a significant byproduct of desalination plants and various industrial processes. nuwater.com Managing this brine is a critical environmental and economic challenge. Modern strategies are increasingly focused not just on disposal but on resource recovery, aiming to create a circular economy by extracting valuable materials, including pure this compound. researchgate.net
Two key approaches in advanced brine management are Minimal Liquid Discharge (MLD) and Zero Liquid Discharge (ZLD). nawihub.org
Minimal Liquid Discharge (MLD) aims to recover a significant portion of water from the brine, typically up to 95%, mainly using membrane-based technologies. researchgate.net This reduces the final volume of brine that requires disposal, making it a more cost-effective alternative to ZLD. nawihub.org
Zero Liquid Discharge (ZLD) is a more ambitious approach that seeks to eliminate liquid waste entirely by recovering all water and solidifying the dissolved salts for disposal or reuse. nuwater.comresearchgate.net ZLD systems often employ a combination of technologies, including high-pressure RO or ED to concentrate the brine, followed by thermal processes like evaporation and crystallization to extract the final water and produce solid salts. path2o.com
The extraction of pure this compound from these concentrated brines can be achieved through various methods. Lower-temperature thermal technologies are gaining traction as they can be more energy-efficient than traditional high-temperature evaporation. nuwater.com These processes facilitate the crystallization of salts from the supersaturated brine. nuwater.compath2o.com The successful implementation of ZLD not only mitigates the environmental impact of brine disposal but also turns a waste stream into a source of valuable resources like industrial-grade this compound. researchgate.netcolab.ws
This compound as a Catalyst in Chemical Synthesis and Materials Science
Beyond its traditional roles, this compound is emerging as a low-cost and effective catalyst in advanced chemical processes, particularly in the realm of materials science and sustainable chemistry.
Catalysis in Polymer Pyrolysis for Chemical Recycling and Fuel Production
Pyrolysis is a thermochemical process that breaks down complex materials like plastic waste at high temperatures in the absence of oxygen. The use of catalysts can significantly enhance this process, lowering the required temperature and steering the reaction towards more valuable products. researchgate.net
Recent research has demonstrated that common table salt (this compound) can act as a surprisingly effective catalyst in the pyrolysis of polyolefins, which include common plastics like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP). sustainableplastics.com Studies have shown that NaCl can significantly improve the conversion of mixed plastic waste into liquid oil and gas products, virtually eliminating the production of undesirable solid wax, a low-value byproduct that often requires further costly processing. sustainableplastics.comresearchgate.net
The catalytic mechanism of this compound in pyrolysis is believed to involve the promotion of deoxygenation reactions and the cracking of heavy hydrocarbon chains into smaller, more valuable molecules. mdpi.com The presence of sodium salts can make the breakdown of macromolecules faster and more effective. mdpi.com When used to pyrolyze a mix of polyolefins, this compound yielded 86% liquid oil and 14% gas by weight, with no wax formation. sustainableplastics.com In contrast, conventional and expensive catalysts like platinum on carbon produced significant amounts of wax. sustainableplastics.com The liquid oil produced using NaCl as a catalyst primarily contains hydrocarbon molecules similar to those found in diesel fuel. sustainableplastics.com
The use of an AlCl₃-NaCl eutectic salt mixture has also been shown to be effective, reducing the initial pyrolysis temperature to below 200°C and inhibiting the formation of certain undesirable compounds. researchgate.netsci-hub.se This makes the process safer and more energy-efficient. researchgate.net The low cost and high efficiency of this compound as a catalyst present a transformative opportunity for the chemical recycling of plastic waste, turning it into a valuable resource for fuel production and contributing to a more circular economy. sustainableplastics.comresearchgate.net
Table 3: Effectiveness of this compound as a Catalyst in Polyolefin Pyrolysis
| Catalyst | Liquid Product Yield (wt%) | Gas Product Yield (wt%) | Solid Wax Yield (wt%) | Key Findings |
|---|---|---|---|---|
| This compound (NaCl) | 86% | 14% | 0% | Eliminates undesirable wax production; products are similar to diesel fuel. sustainableplastics.com |
| Platinum on Carbon (Pt/C) | - | - | 54% | Produces a high percentage of low-value wax. sustainableplastics.com |
| Platinum on Alumina (Pt/Al) | - | - | 62% | Also results in significant wax formation. sustainableplastics.com |
| AlCl₃-NaCl Eutectic Salt | - | - | - | Significantly reduces pyrolysis temperature and inhibits olefin formation. researchgate.netsci-hub.se |
Role in Transesterification Reactions
This compound (NaCl) plays a role in the context of electrochemical transesterification for the production of biodiesel. saltscience.or.jp In this process, which converts triglycerides from sources like corn oil into fatty acid methyl esters (FAME), NaCl acts as a supporting electrolyte. saltscience.or.jp
The process involves an electrolysis cell, often without a membrane, using platinum electrodes. The addition of NaCl to the electrolyte solution, which includes the oil, methanol (B129727), and a cosolvent like tetrahydrofuran, is crucial for increasing the electrical conductivity of the mixture. saltscience.or.jp The electrolysis of the aqueous solution containing NaCl leads to the decomposition of water, which raises the pH of the electrolyte to above 12. This alkaline environment facilitates the transesterification reaction. saltscience.or.jp Research has shown that this method can achieve a FAME yield of 100% within 120 minutes, particularly when the cathode's surface area is larger than the anode's. saltscience.or.jp
This electrochemical approach using NaCl is also effective for waste cooking oil that contains water and free fatty acids. saltscience.or.jp However, it's important to note that while alkali catalysts like sodium hydroxide (B78521) are highly effective for transesterification, the presence of alkaline ions can sometimes lead to side reactions, such as the trimerization of isocyanates during polyurethane foaming processes. nih.gov
Catalytic Activity in Oxidative Coupling Reactions for Olefin Synthesis
This compound has been identified as a key component in certain catalytic systems for the synthesis of olefins through oxidative coupling reactions. For instance, in the photoelectrochemical (PEC) enantioselective epoxidation of alkenes, an aqueous NaCl electrolyte serves a dual purpose. acs.org It acts as both a redox mediator and a precursor for chlorine. acs.org In this system, a bismuth vanadate (B1173111) (BiVO₄) photoanode is used in a biphasic environment of dichloromethane (B109758) (CH₂Cl₂) and the aqueous NaCl solution. acs.org
The process involves the photo-oxidation of chloride ions to generate reactive chlorine species, such as chlorine (Cl₂) and hypochlorous acid (HClO). acs.org These species then move into the organic phase where they facilitate the asymmetric catalysis with the help of chiral manganese-salen catalysts. acs.org The concentration of NaCl has a direct impact on the efficiency of active chlorine generation. Studies have shown that the Faradaic efficiency for active chlorine production increases with higher NaCl concentrations, reaching a plateau at approximately 0.5 M. acs.org
Furthermore, chloride ions have been found to be necessary to promote selective cross-coupling reactions between nitronate anions and diethyl alkylmalonate anions in a solution of alcohol and dimethylformamide (DMF) when treated with silver nitrate. researchgate.net
Influence on Crystallinity and Light Absorption in Thin Film Materials (e.g., Cu₂ZnSnS₄ films for Photovoltaics)
This compound is utilized as a catalyst to enhance the properties of thin-film materials used in photovoltaic devices, specifically with copper zinc tin sulfide (B99878) (Cu₂ZnSnS₄ or CZTS) films. researchgate.net The addition of NaCl during the synthesis of CZTS thin films has been shown to significantly improve the material's crystallinity and light absorption capabilities. researchgate.net
When CZTS thin films are deposited using a spraying method from an ink containing precursors like copper(II) chloride, zinc chloride, tin(II) chloride, and thiourea, the introduction of NaCl as a catalyst leads to several beneficial changes: researchgate.net
Increased Grain Size: The grain size of the CZTS films increases as the concentration of NaCl increases. researchgate.net Larger grains generally lead to better charge carrier transport and reduced recombination, which are desirable for solar cell performance.
Enhanced Crystallinity: X-ray diffraction (XRD) patterns confirm that the presence of NaCl promotes the formation of the desired kesterite crystal structure of CZTS. researchgate.net Higher crystallinity implies fewer defects within the material. researchgate.net
Improved Light Absorption: With an increase in NaCl concentration, the optical band-gap of the CZTS films decreases (from 1.27 eV to 1.08 eV in one study), and the absorption coefficient increases. researchgate.net This means the film can absorb a broader spectrum of light, potentially leading to higher efficiency in a photovoltaic device. researchgate.net
Table 1: Effect of NaCl on CZTS Thin Film Properties
| Property | Effect of Increasing NaCl Concentration |
|---|---|
| Grain Size | Increases |
| Crystallinity | Improves |
| Optical Band-gap | Decreases |
| Absorption Coefficient | Increases |
Promotion of Coal Char Gasification
In the context of energy production, chemical activation is a method used to prepare activated carbon from sources like coal. mdpi.com This process involves impregnating the raw material with a chemical agent, which can be an acid, a strong base, or a salt solution such as calcium chloride. mdpi.com The material is then heated to high temperatures. mdpi.com This treatment results in a highly porous carbon material. mdpi.com
While the provided search results focus more on the use of other salts like calcium chloride in this process, they establish the general principle of using salt solutions to promote the gasification and activation of carbonaceous materials. mdpi.com The use of such activating agents is a key step in creating activated carbons with large surface areas and high porosity, which are crucial for applications in filtration and as catalyst supports. mdpi.com
Dual Role in Heterogeneous Catalytic Ozonation: Mass Transfer Enhancement vs. Reaction Inhibition
In heterogeneous catalytic ozonation (HCO), a process used for advanced wastewater treatment, this compound exhibits a complex dual role. nih.govacs.org It can simultaneously enhance mass transfer while also causing reaction inhibition. nih.govacs.org
Reaction Inhibition: The presence of NaCl in the water can have several inhibitory effects on the ozonation process. An increase in NaCl salinity leads to a decrease in the solubility of ozone. nih.gov It also accelerates the consumption of both ozone and hydroxyl radicals (•OH), which are key oxidizing agents in the process. nih.govacs.org One study found that the maximum concentration of hydroxyl radicals at a salinity of 50 g/L was only 23% of that in a salt-free solution. nih.govacs.org Furthermore, chloride ions can scavenge aqueous ozone and accumulate near the catalyst surface, leading to more significant scavenging of surface-associated hydroxyl radicals. nih.gov
Mass Transfer Enhancement: Conversely, increasing NaCl salinity has been shown to significantly reduce the size of ozone bubbles. nih.govacs.org This reduction in bubble size enhances both interphase and intraliquid mass transfer. nih.govacs.org A notable finding is that the volumetric mass transfer coefficient can be 130% higher in the presence of NaCl compared to a solution without it. nih.govacs.org
Table 2: Dueling Effects of NaCl in Heterogeneous Catalytic Ozonation
| Effect | Mechanism | Consequence |
|---|---|---|
| Reaction Inhibition | Decreased ozone solubility; Accelerated consumption of ozone and hydroxyl radicals. nih.govacs.org | Reduced concentration of key oxidizing species. nih.govacs.org |
| Mass Transfer Enhancement | Reduced ozone bubble size. nih.govacs.org | Increased volumetric mass transfer coefficient. nih.govacs.org |
Mechanisms of this compound in Food Preservation
Reduction of Water Activity (aW) as a Preservative Mechanism
One of the primary mechanisms by which this compound acts as a food preservative is through the reduction of water activity (aW). nih.govucanr.edu Water activity is a measure of the unbound water in a food that is available for microbial growth and chemical reactions. nih.govucanr.edu By lowering the aW, the growth of spoilage microorganisms and pathogens can be significantly inhibited. ucanr.edu
The preservative effect of NaCl is due to the ability of its constituent ions, sodium (Na⁺) and chloride (Cl⁻), to associate with water molecules. nih.gov This binding of water makes it unavailable for microorganisms. nih.govfao.orgweebly.com When salt is added to food, it can also cause microbial cells to undergo osmotic shock. nih.gov This results in the loss of water from the microbial cells, leading to their death or retarded growth. nih.gov
Different microorganisms have different minimum aW requirements for growth. Most bacteria require a water activity above 0.91 to thrive. ucanr.edu Yeasts generally need an aW above 0.88, while molds can tolerate lower levels, down to about 0.65. ucanr.edu On a weight basis, salt is more effective at reducing water activity than sugar. For example, a 13% by weight solution of NaCl can achieve a water activity of approximately 0.91, which is low enough to inhibit most common bacteria. ucanr.edu In contrast, a much higher concentration of sugar (55% by weight) is needed to reach the same water activity. ucanr.edu
In addition to directly inhibiting microbial growth, reducing water activity also slows down detrimental chemical and enzymatic reactions, such as lipid oxidation and non-enzymatic browning, which can cause undesirable changes in flavor, color, and nutritional quality. ucanr.edunutritionmeetsfoodscience.com
Table 3: Water Activity (aW) and Microbial Growth
| Water Activity (aW) Level | Microbial Growth Inhibition |
|---|---|
| > 0.91 | Most bacteria can grow. ucanr.edu |
| > 0.88 | Most yeasts can grow. ucanr.edu |
| > 0.65 | Most molds can grow. ucanr.edu |
| < 0.60 | Generally inhibits the growth of all microorganisms. weebly.com |
Osmotic Shock and Inhibition of Microbial Growth
This compound's efficacy as a food preservative is fundamentally linked to its ability to induce osmotic stress in microbial cells. nih.gov This process is driven by the principle of osmosis, where water moves across a semi-permeable membrane from an area of low solute concentration to one of high solute concentration. vaia.comnumberanalytics.com When a food product is treated with this compound, it creates a hypertonic environment, meaning the solute concentration outside the microbial cells is significantly higher than inside. numberanalytics.comnumberanalytics.com
This concentration gradient forces water to move out of the microbial cells, leading to dehydration and a loss of turgor pressure. numberanalytics.comyoutube.com The resulting water loss, a phenomenon known as osmotic shock, causes the cell to shrink and disrupts essential metabolic processes, which are heavily water-dependent. vaia.comyoutube.com If the osmotic shock is severe enough, it can lead to retarded growth or even cell death, thereby preventing food spoilage. nih.govnih.gov The primary mechanism involves reducing the water activity (a_w) of the food. Sodium and chloride ions associate with water molecules, making them unavailable for microbial use. nih.govnih.gov
Besides dehydration, this compound can inhibit microbial growth through other mechanisms. It may limit the solubility of oxygen, interfere with the function of cellular enzymes, or compel cells to expend significant energy to actively transport sodium ions out of the cytoplasm, all of which can hinder their growth rate. nih.gov Research has demonstrated that increasing concentrations of this compound generally lead to a decrease in microbial viability. For instance, in studies on Listeria monocytogenes, increasing NaCl concentration from 0.05% to 15% resulted in a progressive decrease in biofilm formation. akjournals.com Similarly, a 30% (w/v) NaCl solution has been shown to have antimicrobial effects against various microorganisms, including B. cereus and E. aerogenes. nih.gov The concentration required for effective preservation can be substantial; for meat curing, a salt concentration of nearly 20% is needed to create the osmotic pressure necessary to retard microbial growth effectively. libretexts.org
Table 1: Effect of this compound (NaCl) Concentration on Microbial Inhibition This table provides an overview of research findings on the inhibitory effects of different NaCl concentrations on various microorganisms.
| Microorganism | NaCl Concentration | Observed Effect | Source |
|---|---|---|---|
| Listeria monocytogenes | 0.5% to 7% | Decreased biofilm formation. | akjournals.com |
| Listeria monocytogenes | 15% | Significantly decreased biofilm formation capacity (26-68% reduction). | akjournals.com |
| General Spoilage Bacteria | ~20% | Required concentration to retard growth in meat curing via osmotic pressure. | libretexts.org |
| Bacillus cereus, Enterobacter aerogenes | 30% (w/v) | Displayed antimicrobial properties with a reduction range of 0.00–1.49 log CFU/mL. | nih.gov |
| Lactic Acid Bacteria (LAB) | 5% | Growth reduced on average by 69%. | nih.gov |
Influence on Endogenous Enzymatic Activity in Food Systems
This compound significantly influences the activity of endogenous enzymes within food matrices, which plays a crucial role in the development of texture and flavor, particularly in products like cheese and processed meats. nih.govresearchgate.net The effect of salt on enzymes can be multifaceted; ions can act as essential cofactors, activators, or inhibitors. quora.com
In cheese production, salt regulates the activity of both coagulants and microbial enzymes, which in turn affects the breakdown of proteins (proteolysis) during ripening. researchgate.net This enzymatic activity is critical for developing the final physical properties and texture of the cheese. researchgate.net By controlling water activity, salt indirectly impacts the rate of enzymatic hydrolysis; a more hydrated protein matrix is generally more susceptible to enzymatic action. nih.gov
In meat systems, salt's influence on enzymes is also critical. For example, this compound can affect the activity of antioxidant enzymes such as catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px). nih.gov Studies on frozen ground pork have shown that while NaCl did not accelerate the inactivation of these enzymes during storage, altering the ionic strength in enzyme assays did decrease their activity. nih.gov This suggests that salt's ability to reduce the activity of these protective enzymes could contribute to the lower oxidative stability often seen in salted meat products. nih.gov Conversely, in some anaerobic fermentation systems, the presence of NaCl has been shown to significantly increase protease activity while decreasing α-glucosidase activity. frontiersin.org For instance, protease activity was enhanced by 127.6–160% with rising NaCl concentrations from 10-30 g/L. frontiersin.org
The interaction between salt concentration and enzyme activity is complex and depends on the specific enzyme and the food system. High salt concentrations can lead to the unfolding of the protein's tertiary structure or cause the protein to precipitate, resulting in a loss of activity. quora.com
Table 2: Effect of this compound (NaCl) on Endogenous Enzyme Activity This table summarizes research findings on how NaCl concentration affects the activity of various endogenous enzymes in different food systems.
| Food System/Enzyme | NaCl Concentration | Observed Effect on Activity | Source |
|---|---|---|---|
| Anaerobic Fermentation / Protease | 10–30 g/L | Increased activity (127.6–160%). | frontiersin.org |
| Anaerobic Fermentation / α-glucosidase | 10–30 g/L | Decreased activity (to 76.1–86.2%). | frontiersin.org |
| Ground Pork / Catalase (CAT) | 0.5–2.0% | Decreased activity in muscle extracts. | nih.gov |
| Ground Pork / Superoxide Dismutase (SOD) | 0.5–2.0% | Decreased activity in muscle extracts. | nih.gov |
| Ground Pork / Glutathione Peroxidase (GSH-Px) | 0.5–2.0% | Decreased activity in muscle extracts. | nih.gov |
| Aspergillus oryzae / Neutral Protease | 24% | Increased thermal stability; half-life at 60°C prolonged by 111%. | researchgate.net |
Role in Water-Holding Capacity Modification of Food Matrices
This compound is a key ingredient in food processing, particularly for meat products, due to its profound effect on water-holding capacity (WHC). nih.gov The WHC refers to the ability of a food matrix, like meat, to retain its own and added water, which directly impacts texture, juiciness, and processing yield. nih.govagriculture.institute
The mechanism by which salt enhances WHC is linked to its interaction with meat proteins, specifically the myofibrillar proteins like actin and myosin. nih.govagriculture.institute In the presence of salt, these proteins, which are insoluble in water alone, become solubilized. nih.gov This "salting-in" effect is crucial for creating a stable protein matrix that can entrap water. nih.gov The chloride ions (Cl⁻) are thought to play a primary role by binding to protein filaments, which increases the net negative charge on the proteins. nih.govkosfaj.org This leads to electrostatic repulsion between the protein chains, causing them to unfold and swell, creating more space to bind and immobilize water molecules. nih.govkosfaj.org This swelling of the myofibrillar structure is a key reason for the increased WHC.
This effect is also pH-dependent. The lowest WHC for meat proteins occurs at their isoelectric point (around pH 5.0). nih.gov The addition of salt shifts the isoelectric point to a lower pH, further increasing the net negative charge on the proteins at the natural pH of meat, thus enhancing the repulsive forces and water binding. nih.gov
Research indicates that an optimal salt concentration is necessary to maximize this effect. For meat, a concentration of around 2-3% by weight (or ~0.5 M) is often cited as effective for protein extraction and swelling of myofibrils. nih.govagriculture.institute However, excessively high salt concentrations can have the opposite effect, causing proteins to precipitate out of solution (a "salting-out" effect), which leads to a decrease in WHC. researchgate.net
Table 3: Influence of this compound (NaCl) on Water-Holding Capacity (WHC) in Meat This table presents data from studies investigating the relationship between NaCl concentration and the water-holding capacity of meat products.
| Meat Type | NaCl Concentration | Key Finding | Source |
|---|---|---|---|
| Ground Beef (Prerigor) | 2% and 4% | Higher WHC compared to postrigor beef at the same concentrations. | nih.gov |
| Ground Beef (Prerigor) | 0.5% and 1.0% | Higher WHC at 12-96h than postrigor beef with the same treatment. | nih.gov |
| General Meat Products | 2-3% by weight | Optimal concentration for maximum protein extraction and WHC. | agriculture.institute |
| Pork Myofibrillar Protein Gels | 0.30 M | Increased cooking yield (a measure of WHC) compared to 0.15 M. | kosfaj.org |
| Turkey Meat Homogenates | > 0.3 M | Caused swelling of meat homogenates, indicating increased water binding. | researchgate.net |
Salt-Induced Microbial Selection in Fermentation Processes
In food fermentation, this compound acts as a critical selective agent, shaping the microbial ecology of the process. numberanalytics.com Its primary role is to inhibit the growth of undesirable spoilage and pathogenic microorganisms while creating an environment that favors the proliferation of desired, salt-tolerant microbes, such as Lactic Acid Bacteria (LAB). numberanalytics.comingredientsupplystore.com This selective pressure is essential for ensuring the safety, quality, and characteristic sensory properties of fermented foods like sauerkraut, kimchi, and fermented sausages. numberanalytics.comresearchgate.net
The addition of salt initiates several processes that contribute to this selection. By drawing water and nutrients out of the raw materials (e.g., cabbage), salt helps create the brine that serves as the medium for fermentation. ingredientsupplystore.comnih.gov This brine, with its reduced water activity and specific ionic strength, is inhospitable to many common spoilage bacteria. nih.gov
The concentration of salt used is a key determinant of the fermentation's dynamics and outcome. consensus.app Different microbial species and even different strains within a species exhibit varying degrees of salt tolerance. frontiersin.orgfrontiersin.org
Low Salt Concentrations (e.g., 0.5-1.5% in sauerkraut): These levels can promote faster growth of LAB, leading to a more rapid drop in pH and potentially improved sensory qualities. consensus.appnih.gov
Optimal Salt Concentrations (e.g., 2.5% in sauerkraut): Research has shown that specific concentrations can be optimal for achieving the desired microbial balance. In one study, a 2.5% salt concentration in sauerkraut resulted in a significantly higher population of LAB and more complete consumption of glucose compared to both lower and higher salt levels. nih.gov This concentration also yielded the best sensory characteristics. nih.gov
High Salt Concentrations: While effective at inhibiting a broad range of undesirable microbes, very high salt levels can also slow down the fermentation process by suppressing the growth of beneficial LAB. numberanalytics.comconsensus.app
This selective effect of salt directly influences the microbial succession during fermentation. In sauerkraut, for example, the process is typically initiated by heterofermentative species like Leuconostoc mesenteroides, which are relatively salt-tolerant. As they produce lactic acid, acetic acid, and carbon dioxide, the pH drops, creating conditions favorable for more acid-tolerant homofermentative species like Lactobacillus plantarum to dominate in the later stages. researchgate.net The initial salt concentration is crucial in mediating this transition and ensuring the correct sequence of microbial activity. mdpi.com
Table 4: Effect of Salt Concentration on Microbial Populations in Sauerkraut Fermentation This table illustrates how varying NaCl concentrations can influence the microbial community and fermentation outcomes in sauerkraut.
| Salt Concentration (w/w) | Effect on Lactic Acid Bacteria (LAB) | Effect on Fermentation Dynamics | Source |
|---|---|---|---|
| 0.5% - 1.5% | Promotes faster LAB growth. | Faster fermentation, potentially improved sensory qualities. | consensus.app |
| 2.5% | Significantly higher LAB population than other concentrations. | Fastest pH decrease, highest acid accumulation, most complete glucose consumption. | nih.gov |
| 3.5% | Slower fermentation rate compared to 2.5%. | Slower accumulation of acids. | nih.gov |
| General Principle | Selects for salt-tolerant LAB. | Inhibits spoilage and pathogenic bacteria, allowing desired fermentation to proceed. | numberanalytics.comnih.gov |
Advanced Analytical and Characterization Methodologies for Sodium Chloride
Spectroscopic and Diffraction Techniques for Structure and Composition
Spectroscopic and diffraction methods are fundamental in determining the crystalline nature and elemental makeup of sodium chloride.
X-ray diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. When an X-ray beam strikes a crystal, the atoms in the crystal lattice scatter the X-rays. In specific directions, these scattered waves interfere constructively, producing a diffraction pattern of peaks at various angles. The positions and intensities of these peaks are unique to the crystal's structure.
For this compound (NaCl), XRD analysis confirms its face-centered cubic (FCC) crystal structure. researchgate.net The diffraction pattern of NaCl powder exhibits characteristic peaks corresponding to different crystallographic planes. scribd.comlatech.edu The analysis of these peaks allows for the determination of the lattice parameter, which is the distance between unit cells in the crystal lattice. scribd.com Experimental values for the lattice parameter of NaCl have been calculated to be approximately 5.557 Å, which is in close agreement with the published value of 5.639 Å. scribd.com
The intensity of the diffraction peaks is related to the arrangement of atoms within the unit cell. For NaCl, the most intense diffraction peak is typically from the (200) plane, followed by the (220) plane. physicsopenlab.org The reflection from the (111) plane is present but weak due to the scattering difference between the sodium and chloride ions. physicsopenlab.org The systematic absence of certain reflections, such as those with mixed parity for h, k, and l indices, is a key indicator of the FCC lattice. physicsopenlab.org
High-pressure XRD studies on molten NaCl have revealed changes in its structure under pressure. With increasing pressure up to 5 GPa, the coordination number of the nearest neighbor ions in molten NaCl increases from approximately 3.5 to 4.5. minsocam.org This indicates a transition towards a more densely packed structure.
Table 1: Representative X-ray Diffraction Data for this compound
| Miller Indices (hkl) | Calculated Structure Factor (F_hkl) |
| 100 | 0 |
| 110 | 0 |
| 111 | 4(f_Na - f_Cl) |
| 200 | 4(f_Na + f_Cl) |
| 220 | 4(f_Na + f_Cl) |
| 222 | 4(f_Na + f_Cl) |
| Data based on the face-centered cubic (FCC) structure of NaCl. f_Na and f_Cl represent the atomic scattering factors for sodium and chlorine, respectively. physicsopenlab.org |
Determining the concentration of this compound in complex matrices, such as food products, is essential for quality control and nutritional labeling. Various spectroscopic techniques are employed for this purpose.
Flame Photometry and Atomic Absorption Spectroscopy (AAS): These methods are commonly used to determine the sodium content, from which the salt concentration can be calculated. The sample is typically ashed to remove organic matter, and the resulting ash is dissolved. campdenbri.co.ukwho.int In flame photometry, the solution is introduced into a flame, and the intensity of the characteristic light emitted by excited sodium atoms is measured. campdenbri.co.uk In AAS, a light source specific to sodium is passed through the flame, and the amount of light absorbed by the sodium atoms is quantified. campdenbri.co.uk
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): ICP-OES is another powerful technique for measuring sodium content. A sample solution is introduced into an argon plasma, which excites the atoms. The spectrometer then measures the intensity of the light emitted at wavelengths characteristic of sodium. who.int
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For the direct analysis of high-matrix samples like a 25% NaCl solution, ICP-MS can be utilized in conjunction with techniques like Argon Gas Dilution (AGD) and online dilution. thermofisher.com This allows for the accurate quantification of trace elements within the salt matrix with detection limits well below 1 µg·L-1. thermofisher.com
Near-Infrared (NIR) Spectroscopy: NIR spectroscopy can be used to determine the concentration of chloride salts in aqueous solutions. nih.gov Changes in the concentration of chloride ions affect the hydrogen bonding of water molecules, which in turn alters the near-infrared spectrum of the water. nih.gov By analyzing these spectral changes, a prediction model can be established to determine the chloride ion concentration. nih.gov
Raman Spectroscopy: Raman spectroscopy is another technique that has been used to study this compound solutions. researchgate.net The shape of the Raman spectra of the solutions changes with the concentration of the dissolved salt, which can be used for quantitative analysis. researchgate.net
Table 2: Comparison of Spectroscopic Methods for Sodium Analysis
| Technique | Principle | Sample Preparation | Key Advantages |
| Flame Photometry | Measures light emission from excited atoms in a flame. | Ashing and dissolution. campdenbri.co.uk | Simple, relatively low cost. |
| AAS | Measures light absorption by ground-state atoms in a flame. | Ashing and dissolution. campdenbri.co.uk | High sensitivity and specificity. |
| ICP-OES | Measures light emission from excited atoms in a plasma. | Ashing and dissolution. who.int | Multi-element analysis, wide linear range. |
| ICP-MS | Measures mass-to-charge ratio of ions. | Dilution for high-matrix samples. thermofisher.com | Very low detection limits, isotopic analysis. |
| NIR Spectroscopy | Measures absorption of near-infrared light due to molecular vibrations. | Direct analysis of aqueous solutions. nih.gov | Rapid, non-destructive. |
| Raman Spectroscopy | Measures inelastic scattering of monochromatic light. | Direct analysis of aqueous solutions. researchgate.net | Provides information on molecular structure. |
Microscopic and Imaging Techniques for Morphological and Elemental Analysis
Microscopy and imaging techniques are indispensable for visualizing the morphology and determining the elemental composition of this compound crystals at the micro and nano scales.
Scanning Electron Microscopy (SEM) is a versatile technique that provides high-resolution images of a sample's surface topography. In SEM, a focused beam of electrons is scanned across the sample, and various signals are detected to form an image. When applied to this compound, SEM reveals the characteristic cubic morphology of its crystals. youtube.comencyclopedia.pub The surfaces of the cubes are typically smooth and flat with well-defined edges and corners. encyclopedia.pub
SEM is often coupled with Energy Dispersive X-ray Spectroscopy (EDS or EDX) , a powerful analytical tool for determining the elemental composition of a sample. jeolusa.com The electron beam in the SEM excites atoms in the sample, causing them to emit characteristic X-rays. The EDS detector analyzes the energy of these X-rays to identify the elements present and their relative abundance. measurlabs.com SEM-EDX mapping can visualize the distribution of sodium and chlorine within a sample, confirming their co-localization in the salt crystals. jeolusa.comresearchgate.net This technique is non-destructive and can provide elemental information with sub-micrometer resolution. jeolusa.com
SEM has been used to study the morphology of NaCl crystals grown under various conditions, such as in the presence of additives or on different substrates. researchgate.netoup.com For instance, SEM images have shown that NaCl crystals grown from formamide-water solutions can exhibit altered morphologies. researchgate.net The technique is also valuable for examining the coating of sample grains with salt crystals in geological contexts. researchgate.net
Table 3: Applications of SEM-EDX in this compound Analysis
| Application | Information Obtained |
| Morphological Analysis | Visualization of the cubic crystal habit of NaCl. youtube.comencyclopedia.pub |
| Elemental Mapping | Distribution of sodium and chlorine in a sample. jeolusa.comresearchgate.net |
| Phase Identification | Confirmation of the presence of NaCl in a mixture. researchgate.net |
| Crystallization Studies | Observation of crystal growth and morphology changes. researchgate.netoup.com |
| Contamination Analysis | Detection of impurities on the surface of NaCl crystals. |
Image analysis techniques are increasingly being used to quantify the kinetics of this compound crystallization. mdpi.com By capturing a time sequence of images of a crystallizing solution, software can automatically identify and count the number of particles, as well as determine their size distribution. mdpi.com This allows for the direct measurement of secondary nucleation rates and crystal growth rates. mdpi.com
In these studies, a camera focused on a sample vial records images at regular intervals. mdpi.com The image analysis software then processes these images to identify individual crystals and measure their dimensions, such as length and width. From these measurements, parameters like the volume-weighted characteristic diameter (D90) can be calculated to represent the size distribution. mdpi.com
This methodology has been applied to study the influence of impurities on NaCl crystallization. For example, image analysis combined with discriminant factorial analysis has been used to automatically classify different crystal morphologies and quantify the degree of agglomeration in the presence of magnesium chloride. researchgate.net Video-microscopy has also been employed to quantify the dissolution rates of salt crystals by analyzing images taken at different times.
Table 4: Parameters Obtained from Image Analysis in NaCl Crystallization Studies
| Parameter | Description |
| Crystal Number Concentration | The number of crystals per unit volume, used to determine nucleation rates. mdpi.com |
| Crystal Size Distribution | A histogram of the number of crystals versus their size. mdpi.com |
| Volume-Weighted Characteristic Diameter (D90) | The size at which 90% of the crystal volume is composed of smaller or equal-sized particles. mdpi.com |
| Agglomeration Degree | A parameter to quantify the complexity and clustering of crystals. researchgate.net |
| Dissolution Rate | The rate at which crystals dissolve, quantified from changes in size over time. |
Cryo-scanning electron microscopy (Cryo-SEM) is a specialized form of SEM where a hydrated sample is rapidly frozen and maintained at cryogenic temperatures during imaging. wikipedia.orgnih.gov This technique is particularly valuable for biological samples as it preserves the native structure and hydration state, minimizing artifacts that can be introduced by conventional sample preparation methods like dehydration. wikipedia.org
When combined with X-ray microanalysis, cryo-SEM becomes a powerful tool for studying the distribution of diffusible ions, such as sodium and chloride, within biological tissues. radiologykey.com The rapid freezing process helps to immobilize these ions in their original locations. nih.gov X-ray microanalysis can then be performed on the frozen-hydrated or freeze-dried sections to map the elemental distribution at a subcellular level. radiologykey.com
The development of CryoNanoSIMS (Nanoscale Secondary Ion Mass Spectrometry) further enhances the capabilities for elemental and isotopic imaging of vitrified biological tissues. nih.gov This correlative approach, combining cryo-SEM with CryoNanoSIMS, allows for the visualization of ultrastructure and the mapping of chemical compositions in their most pristine post-mortem state. nih.govresearchgate.net This has significant implications for understanding fundamental biological processes at the tissue and subcellular levels. nih.gov It is important to note that conventional fixation methods using agents like glutaraldehyde (B144438) can cause the leakage of diffusible ions such as Na+, K+, and Cl-, making cryo-techniques essential for accurate analysis. radiologykey.com
Electrochemical and Conductance Measurements
Electrochemical methods, particularly conductance measurements, offer a powerful and direct means of investigating the dynamics of this compound in solution. These techniques are predicated on the principle that the electrical conductivity of an electrolyte solution is dependent on the concentration and mobility of its constituent ions.
Electrical Conductance for Monitoring Crystallization Kinetics
The process of crystallization involves the transition of ions from a solvated state in a supersaturated solution to an ordered, solid crystalline lattice. This phase change inherently alters the ionic concentration of the solution, a parameter to which electrical conductance is highly sensitive. As sodium (Na⁺) and chloride (Cl⁻) ions are incorporated into the growing crystal lattice, the number of free charge carriers in the solution decreases, leading to a corresponding drop in electrical conductivity. By monitoring this change over time, the kinetics of the crystallization process can be accurately determined.
Research has demonstrated the utility of this method for studying the spontaneous crystallization of salts from supersaturated solutions. For instance, studies on alkali halides, which are chemically similar to this compound, have successfully employed automated electrical conductance measurements to track the crystallization process. researchgate.net In such experiments, a supersaturated solution of the salt is prepared, and its conductance is continuously measured. The onset of nucleation and subsequent crystal growth are marked by a decrease in the solution's conductance. The rate of this decrease is directly proportional to the rate of ion consumption and, therefore, to the rate of crystallization.
The data below illustrates the relationship between key parameters in a typical crystallization monitoring experiment using electrical conductance.
| Parameter Monitored | Principle | Information Gained |
| Electrical Conductance | Decreases as Na⁺ and Cl⁻ ions are removed from the solution to form solid NaCl crystals. | Onset of nucleation, crystal growth rate, overall crystallization kinetics. |
| Time | Measured from the creation of a supersaturated state to the end of crystallization. | Induction time, rate constants. |
| Temperature | Varied across experiments to study its effect on kinetics. | Activation energy of crystallization. |
| Initial Concentration | The starting supersaturation level of the NaCl solution. | Influence of supersaturation on crystallization rates. |
This method provides a real-time, non-invasive window into the crystallization process, offering valuable data for optimizing industrial crystallization and for fundamental studies of crystal growth mechanisms.
High-Throughput Screening Approaches in this compound Crystallization Research
High-throughput screening (HTS) methodologies, originally developed for drug discovery, have been adapted for materials science and are particularly valuable in crystallization research. rsc.orgnih.gov These approaches enable the rapid and systematic investigation of a vast number of crystallization conditions, significantly accelerating the discovery of optimal parameters for producing crystals with desired characteristics. For this compound, HTS can be employed to explore the effects of various factors such as supersaturation, temperature, pH, and the presence of additives or impurities on nucleation, crystal growth, morphology, and polymorphism.
The core of HTS in crystallization research involves the use of multi-well plates (e.g., 96, 384, or 1536 wells), where each well acts as a separate micro-crystallization experiment. nih.gov Automated liquid handling robots are used to dispense precise, nanoliter to microliter volumes of this compound solutions and various screening reagents into the wells. nih.gov This automation ensures high reproducibility and allows for the simultaneous setup of hundreds or thousands of unique experiments.
A typical HTS workflow for this compound crystallization would involve the following steps:
Plate Preparation : A multi-well plate is loaded with a systematic array of conditions. For instance, a gradient of this compound concentration could be set up along one axis of the plate, while a gradient of an additive concentration or temperature could be established along the other axis.
Automated Dispensing : Robotic systems dispense the this compound solution and any other components of the crystallization cocktail into the wells. nih.gov
Incubation and Monitoring : The plates are incubated under controlled conditions. Automated imaging systems periodically capture high-resolution images of each well. nih.gov
Data Analysis : The images are analyzed, often with the aid of machine learning algorithms, to identify and score the outcomes of the crystallization experiments (e.g., clear solution, precipitate, or well-formed crystals). nih.gov
This approach allows researchers to efficiently map the crystallization landscape of this compound. For example, the effect of various organic or inorganic additives on preventing caking or modifying crystal habit can be rapidly assessed. While much of the published HTS crystallization research focuses on complex organic molecules like active pharmaceutical ingredients (APIs) or proteins, the fundamental techniques are directly applicable to inorganic salts like this compound. rsc.orgbuffalo.edu The use of commercial screening kits, such as those containing a variety of salts and polymers, can also be adapted to study their influence on NaCl crystallization. buffalo.edu
The following table summarizes the key components and advantages of HTS in the context of this compound crystallization research.
| HTS Component | Description | Advantage for NaCl Research |
| Multi-well Plates | Plates containing 96 to 1536 individual wells for parallel experiments. nih.gov | Massive parallelization of experiments to screen numerous conditions simultaneously. |
| Liquid Handling Robots | Automated systems for dispensing nanoliter to microliter volumes of solutions. nih.gov | High precision, reproducibility, and reduction of reagent consumption. |
| Automated Imaging | Robotic microscopes that periodically image each well in the plate. nih.gov | Time-resolved monitoring of crystal nucleation and growth across all conditions. |
| Computational Analysis | Software and algorithms for automated image analysis and scoring of results. nih.gov | Objective, high-throughput analysis of crystallization outcomes, enabling the creation of detailed phase diagrams. |
By leveraging HTS, researchers can efficiently explore a wide parameter space to control the crystallization of this compound, leading to advancements in industrial processes such as the production of table salt, de-icing salts, and pharmaceutical-grade saline.
Theoretical and Computational Studies of Sodium Chloride Systems
Molecular Thermodynamics of Electrolyte Solutions
The thermodynamic behavior of electrolyte solutions, such as aqueous sodium chloride, is complex due to the long-range nature of electrostatic interactions between ions and the intricate interplay between ions and solvent molecules. Molecular thermodynamics aims to describe these properties based on the fundamental interactions at the molecular scale.
An equation of state (EoS) provides a mathematical relationship between thermodynamic variables such as pressure, volume, and temperature for a given substance. For electrolyte solutions, developing an accurate EoS is challenging due to the complex interactions involved.
Semi-empirical equations of state have been developed to describe the thermodynamic properties of aqueous this compound solutions over wide ranges of temperature and pressure. nist.govaip.org One of the most influential approaches is based on the Pitzer equations, which account for short-range interactions between ions and the effects of the solvent. nist.gov These equations typically include Debye-Hückel terms to describe long-range electrostatic interactions, along with virial coefficients to account for interactions at higher concentrations. nist.gov By fitting experimental data for properties like osmotic and activity coefficients, enthalpy, and heat capacity, a comprehensive EoS can be formulated. nist.govaip.org
For conditions near the critical point of water, traditional Gibbs energy models become less effective due to large fluctuations in properties. byu.edu To address this, a residual Helmholtz energy approach is often adopted, which uses temperature, density, and solute concentration as independent variables. byu.edu This method can be combined with models that account for partial ion dissociation, such as the mean spherical approximation. byu.edu
More recent developments in electrolyte equations of state (e-EoS) include models based on cubic equations (like Peng-Robinson or Soave-Redlich-Kwong) and the Cubic-Plus-Association (CPA) framework. dtu.dkresearchgate.netacs.org These models often incorporate terms to account for electrostatic interactions, such as the Debye-Hückel or Mean Spherical Approximation (MSA) theories, and association interactions based on Wertheim's theory. acs.org The Statistical Associating Fluid Theory (SAFT) and its variations also represent a significant area of research for developing more physically based e-EoS. dtu.dkscienceopen.com
Table 1: Comparison of Different Approaches for Electrolyte Equations of State
| Approach | Basis | Strengths | Limitations |
|---|---|---|---|
| Pitzer Equations | Semi-empirical, based on virial expansion | Accurate for a wide range of conditions with sufficient experimental data | Less predictive, parameters are system-specific |
| Cubic-based e-EoS | Modifications of cubic equations of state (e.g., Peng-Robinson) | Can be extended to high pressures and temperatures | May require extensive parameterization for accuracy |
| CPA-based e-EoS | Combines a cubic EoS with an association term | Explicitly accounts for hydrogen bonding and other associations | Complexity of the association term can be a challenge |
Molecular simulations rely on force fields to describe the potential energy of a system as a function of the positions of its constituent atoms. The accuracy of these simulations is highly dependent on the quality of the force field. For this compound solutions, the force field must accurately represent water-water, ion-water, and ion-ion interactions.
A common approach is to model these interactions using a combination of a Lennard-Jones potential to describe short-range repulsive and attractive (van der Waals) forces, and a Coulombic term to account for electrostatic interactions between charged particles.
Many force fields for this compound are developed to be compatible with specific water models, such as the widely used TIP4P/2005 and SPC/E models. The TIP4P/2005 model, for instance, provides a good description of many of water's properties, making it a suitable choice for building force fields for aqueous solutions.
The parametrization of these force fields is a critical step and often involves fitting to a variety of experimental data, including:
Solubility: The ability to accurately predict the solubility of NaCl is a stringent test for a force field.
Density of the solution: The model should reproduce the experimental densities of NaCl solutions at various concentrations.
Transport properties: Properties like diffusion coefficients and viscosity provide information about the dynamic behavior of the ions and water molecules.
Structural properties: Radial distribution functions obtained from simulations can be compared with experimental data from techniques like neutron or X-ray diffraction.
Table 2: Selected Non-Polarizable Force Fields for NaCl in Water
| Force Field | Water Model | Key Features |
|---|---|---|
| JC-SPC/E | SPC/E | Joung and Cheatham parameters, widely used. |
| Madrid Model | TIP4P/2005 | Uses scaled ionic charges to improve property prediction. |
Simulation Methodologies for this compound Systems
A variety of simulation methodologies are employed to study this compound systems, each with its own strengths and applications.
Monte Carlo (MC) methods use random sampling to compute properties of a system. In the context of this compound solutions, they are particularly useful for studying phase equilibria and thermodynamic properties.
Grand Canonical Monte Carlo (GCMC) simulations are performed at constant chemical potential, volume, and temperature. This ensemble is well-suited for studying the absorption of ions and water into porous materials or for determining the equilibrium concentration of a solution in contact with a reservoir. In a GCMC simulation of a NaCl solution, trial moves include not only the displacement of existing particles but also the insertion and deletion of ion pairs (to maintain charge neutrality) and water molecules. This allows the system to reach an equilibrium state where the chemical potential of each species is equal to that of a predefined reservoir. GCMC has been used, for example, to model the solubility of this compound in clay pores under conditions relevant to hydraulic fracturing.
Inverse Grand Canonical Monte Carlo is a less common but powerful technique that can be used to determine the chemical potential of a system at a given composition.
Atomistic Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, providing a time-resolved trajectory of the system. This allows for the study of both equilibrium and dynamic properties.
For aqueous this compound solutions, MD simulations are extensively used to investigate:
Ion Solvation: MD simulations can reveal the structure of the hydration shells around sodium and chloride ions, including the number of water molecules in the first solvation shell and their orientation.
Ion Pairing: The simulations can quantify the extent of ion pairing, distinguishing between contact ion pairs (CIPs), solvent-shared ion pairs (SSIPs), and solvent-separated ion pairs (2SIPs). The potential of mean force (PMF) between a Na⁺ and Cl⁻ ion can be calculated from MD simulations to understand the free energy landscape of their association.
Transport Properties: By analyzing the trajectories of ions and water molecules, properties such as self-diffusion coefficients and viscosity can be calculated and compared with experimental data.
Structural Properties: Radial distribution functions (RDFs) provide detailed information about the average distances between different pairs of atoms (e.g., Na-O, Na-Cl, O-H), offering insights into the local structure of the solution.
The choice of force field and water model is crucial for the accuracy of MD simulations. Many studies have been performed using various combinations of these, allowing for a systematic evaluation of their performance.
Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to solve and analyze problems that involve fluid flows. In the context of this compound solutions, CFD is a powerful tool for modeling macroscopic transport phenomena.
CFD simulations can be used to study mass transfer in various engineering applications involving NaCl solutions, such as:
Reverse Electrodialysis: CFD can be employed to model the fluid flow and mass transport within the spacer-filled channels of reverse electrodialysis stacks, which generate energy from the salinity gradient between two solutions. These simulations can help in assessing the impact of concentration polarization on the membrane potential and optimizing the design of the channels and spacers to enhance performance.
Mixing and Dissolution: CFD can simulate the mixing of salt solutions and the dissolution of solid this compound in a solvent, providing insights into the velocity fields and concentration distributions within a vessel.
These CFD models typically solve the Navier-Stokes equations for fluid flow, coupled with transport equations for heat and mass. The physical properties of the this compound solution, such as density, viscosity, and diffusivity, are important inputs for these models.
Quantum Mechanical and Density Functional Theory (DFT) Approaches
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In materials science and chemistry, it is instrumental in predicting and understanding the mechanisms of catalytic reactions by calculating the energetics of reactant adsorption, transition states, and product desorption on catalyst surfaces.
While this compound (NaCl) is not a conventional catalyst, its surface interactions are relevant in various chemical environments. Direct DFT studies investigating the catalytic mechanisms of NaCl are not widely available in scientific literature. However, DFT has been extensively applied to characterize the fundamental structural and electronic properties of NaCl surfaces, which is a prerequisite for understanding any potential surface-mediated chemical processes.
The most stable and commonly studied surface of this compound is the (001) plane. DFT calculations have been employed to determine its key properties, such as surface energy and atomic relaxation. Using various exchange-correlation functionals like the Local-Density Approximation (LDA) and the Generalized Gradient Approximation (GGA) of Perdew-Burke-Ernzerhof (PBE), researchers have aimed to provide a quantitative understanding of this surface. aps.orgresearchgate.net
Studies have shown that the NaCl(001) surface undergoes only minor relaxations of the top layer of atoms. aps.orgresearchgate.net DFT calculations predict a slight contraction of the interlayer distance between the first and second layers and a small buckling in the height of the Na and Cl atoms in the top layer. aps.org The surface energy of NaCl(001) has been calculated to be in the range of 9–15 meV/Ų. aps.orgresearchgate.netaps.org Furthermore, DFT has been used to estimate the formation energy of monoatomic steps on the NaCl(001) surface, which are considered active sites for processes like water adsorption. aps.org
These fundamental parameters are crucial for building accurate models of how NaCl might interact with various molecules, potentially influencing reaction pathways in systems where it is present as a support, promoter, or environmental component, even if not acting as a catalyst itself.
| Property | DFT Functional | Calculated Value | Reference |
|---|---|---|---|
| Surface Energy | LDA, PBE, PBE-WC | 9 - 15 meV/Ų | aps.orgresearchgate.net |
| Formation Energy (Bulk) | PBE | -3.63 eV | aps.org |
| Formation Energy (Bulk) | Experimental | -4.26 eV | aps.org |
| Monoatomic Step Formation Energy | PBE | ~42 - 60 meV/Å | aps.orgaps.org |
Modeling of Crystallization Processes Involving this compound
The crystallization of this compound from an aqueous solution is frequently induced by the evaporation of water, which increases the solute concentration to the point of supersaturation. Modeling this process is crucial for controlling crystal size and morphology in various industrial applications. The key to these models is understanding the relationship between the evaporation rate of the solvent and the resulting supersaturation profile of the solution.
Mathematical models have been developed to describe the evolution of a solution's volume, concentration, and supersaturation over time during evaporative crystallization. A common approach assumes a constant evaporation rate, which is a justifiable simplification under controlled experimental conditions, such as uniform gas flow over the solution. acs.org Modeling the evaporation process allows for the prediction of the supersaturation profile over time. The supersaturation ratio (S) is a critical parameter, defined as the ratio of the actual concentration (m) to the concentration at saturation (m_sat). acs.org
Experimental and theoretical studies have shown that the evaporation rate directly influences the level of supersaturation achieved. sparaochbevara.se For instance, in studies involving the evaporation of saline solutions in porous media, low relative humidity promotes a higher evaporation rate, which in turn leads to higher levels of supersaturation. sparaochbevara.se The formation of salt films can also increase the evaporation rate due to an enlarged perimeter of the liquid-air interface. acs.org
Numerical computations are used to solve the transport equations for ions in the solution during the evaporation process. These models can predict the ion mass fraction field and show how supersaturation builds up, particularly at the liquid-air interface where evaporation occurs. Research indicates that for NaCl, the precipitation kinetics can be fast compared to ion transport, meaning the crystal growth is often controlled by the diffusion of ions to the crystal surface. researchgate.net
| Experimental Condition | Observation | Key Finding | Reference |
|---|---|---|---|
| Controlled evaporation in microcapillaries | Nucleation occurs reproducibly at a high supersaturation (S ≈ 1.6) | The critical supersaturation for nucleation is largely independent of system size or geometry. | researchgate.net |
| Evaporation on a hydrophilic surface | Formation of small cubic crystals at the liquid-air interface | Crystal growth at the interface can alter interfacial tension and affect droplet spreading. | acs.org |
| Evaporation from porous stone at low RH | Rapid evaporation and higher supersaturation levels | Higher evaporation rates lead to greater supersaturation and potentially more damaging crystallization. | sparaochbevara.se |
Classical Nucleation Theory (CNT) is a fundamental framework used to describe the initial stages of crystallization, where a new thermodynamic phase forms from a supersaturated solution. It provides a phenomenological description of nucleation, assuming that the process occurs via a single-step mechanism where a thermodynamically stable nucleus must overcome a single free energy barrier. nih.govrsc.org
In the context of this compound crystallization from an aqueous solution, CNT is widely used to analyze experimental data and to estimate key nucleation parameters. The theory posits that the formation of a stable crystal nucleus is governed by a balance between the favorable free energy change from forming the bulk crystal and the unfavorable free energy cost of creating a new solid-liquid interface.
One of the most important parameters derived from CNT analysis is the interfacial free energy (γ), which is the excess free energy per unit area of the interface between the crystal and the supersaturated solution. Experiments involving the levitation of aqueous NaCl droplets have used CNT to estimate this value. By measuring the induction time for crystallization at a known supersaturation, the interfacial free energy between the supersaturated brine and the rock salt crystal was estimated to be approximately 87 mJ/m². acs.org Molecular dynamics simulations combined with CNT have also been used to estimate nucleation rates and free energy barriers over a range of temperatures and concentrations. researchgate.netresearchgate.net
While CNT provides a valuable framework, its application to electrolyte solutions like NaCl can be complex. Some studies have noted that the nucleation and growth of NaCl may be better described by non-classical theories, such as Ostwald's rule of stages, where crystallization proceeds through intermediate, possibly disordered, phases. nih.gov Molecular dynamics simulations have suggested that NaCl nucleation can occur via a two-step mechanism, where a dense, unstructured nucleus forms first and then reorganizes into the stable rock salt structure. acs.org Despite these alternative pathways, CNT remains a cornerstone for interpreting and quantifying the kinetics of NaCl nucleation. acs.orgrsc.org
| Parameter | Method | Reported Value | Reference |
|---|---|---|---|
| Interfacial Free Energy (γ) | CNT analysis of levitated droplet experiments | 87 mJ/m² | acs.org |
| Typical Supersaturation (S) at Nucleation | Levitated droplet experiments | 2.31 | acs.org |
| Critical Nucleus Size (n‡) at 8 mol/kg H₂O | Seeded atomistic simulations | 31 formula units | acs.org |
| Critical Nucleus Size (n‡) at 12 mol/kg H₂O | Seeded atomistic simulations | 6 formula units | acs.org |
| Average Interfacial Free Energy (γ) | Molecular dynamics simulations (Wulff construction) | 109 mJ/m² | aps.org |
Q & A
Q. How can chloride concentration be accurately determined in aqueous solutions?
Methodological Answer:
- Titration : Use standardized sodium hydroxide (NaOH) for acid-base titration, ensuring endpoint detection via pH indicators or potentiometry .
- Spectrophotometry : Employ the MQuant® Chloride Test, which involves mixing the sample with NaOH and analyzing colorimetric changes .
- Ag+ Precipitation : Measure [Ag+] via spectroscopy or electrochemistry, leveraging the solubility product (Ksp) of AgCl (1.83 × 10⁻¹⁰) to calculate NaCl concentration .
- Standard Solutions : Prepare a 20 g/L Cl⁻ solution by dissolving 32.9 g NaCl in 1 L distilled water, validated using calibrated volumetric flasks .
Q. What experimental design considerations are critical for studying salinity effects on biological systems?
Methodological Answer:
- Variable Control : Use graduated NaCl concentrations (e.g., 0%, 2%, 4%, 6%) as the independent variable, measured with a milligram scale .
- Replication : Include triplicate samples to account for biological variability.
- Measurement Metrics : Track dependent variables like germination rates or enzyme activity, using templates for consistency (e.g., Experimental Design Template in ).
Q. How is sodium chloride purity validated in laboratory settings?
Methodological Answer:
- Sampling : Collect three random increments using a sampling thief to ensure cross-sectional representation .
- Analytical Testing : Perform ion-selective electrode (ISE) or gravimetric analysis.
- Non-Conformance Reporting : Document deviations via Quality Response Reports (QRR), including lab analysis and corrective actions .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize this compound’s role in dielectric properties?
Methodological Answer:
- Central Composite Design (CCD) : Vary NaCl concentration (0–5%), hydrated ethanol (0–10%), and temperature (25–90°C) .
- Response Variables : Measure dielectric constant, loss factor, and dissipation factor using calibrated devices.
- Optimization : Identify optimal conditions (e.g., 2.21% NaCl, 4.64% ethanol, 87°C) via regression models .
| Variable | Optimal Value |
|---|---|
| NaCl Concentration | 2.21% |
| Ethanol | 4.64% |
| Temperature | 87°C |
Q. What methodologies resolve contradictions in reported NaCl solubility data?
Methodological Answer:
- Method Comparison : Assess differences in temperature control (±0.1°C), solvent purity, or measurement techniques (e.g., gravimetric vs. conductivity).
- Replication : Repeat experiments using standardized protocols (e.g., CRC Handbook guidelines ).
- Meta-Analysis : Statistically aggregate data from peer-reviewed studies to identify consensus values .
Q. How is submicron this compound synthesized for enhanced functionality in food science?
Methodological Answer:
- Nanospray Drying : Use a Büchi B-90 nanospray dryer to atomize NaCl solutions into submicron particles .
- Characterization : Analyze particle size distribution via dynamic light scattering (DLS) and morphology via scanning electron microscopy (SEM) .
Q. What statistical approaches are used to model NaCl’s thermodynamic properties in aqueous solutions?
Methodological Answer:
- Pitzer Model : Apply equations accounting for ionic strength and activity coefficients, validated against experimental data (e.g., enthalpy of dissolution) .
- Calorimetry : Use differential scanning calorimetry (DSC) to measure heat capacity and phase transitions .
Q. How does NaCl concentration influence protease production in halophilic bacteria?
Methodological Answer:
- Gradient Experiments : Test NaCl concentrations (1–9%) in bacterial cultures, measuring protease activity via spectrophotometric assays .
- Data Interpretation : Optimal production occurs at 4–5% NaCl, indicating enzyme halophilicity .
| NaCl Concentration | Protease Activity (U/mL) |
|---|---|
| 1% | 120 ± 15 |
| 4% | 450 ± 30 |
| 5% | 480 ± 25 |
| 9% | 200 ± 20 |
Safety and Compliance
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
